YHO-13177
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-18-5-3-14(12-19(18)25-2)15(13-21)11-17-4-6-20(26-17)22-9-7-16(23)8-10-22/h3-6,11-12,16,23H,7-10H2,1-2H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGGBVNCVONHHC-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=C(S2)N3CCC(CC3)O)/C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of YHO-13177
This guide provides a detailed overview of the mechanism of action for YHO-13177, a novel acrylonitrile (B1666552) derivative. The information is intended for researchers, scientists, and professionals in the field of drug development, focusing on its role as a modulator of multidrug resistance in cancer.
Core Mechanism of Action: Dual Inhibition of BCRP/ABCG2
This compound is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter protein known as Breast Cancer Resistance Protein (BCRP), or ABCG2.[1][2][3][4] Overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR), as it actively pumps a wide range of chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.
The mechanism of action of this compound is characterized by a dual-pronged attack on BCRP-mediated resistance:
-
Direct Inhibition of Efflux Function: this compound directly inhibits the transport function of the BCRP pump. By blocking the efflux of BCRP substrates, it rapidly increases the intracellular accumulation of co-administered anticancer drugs.[1][2] This effect is observed within 30 minutes of treatment.[1][2]
-
Downregulation of BCRP Protein Expression: With prolonged exposure (greater than 24 hours), this compound also leads to a partial but significant suppression of BCRP protein levels within the cancer cells.[1][2] This action occurs without affecting BCRP mRNA expression, suggesting a post-transcriptional mechanism, such as the acceleration of protein degradation or inhibition of protein synthesis.[1]
This dual mechanism makes this compound a highly effective agent in reversing BCRP-mediated drug resistance. Importantly, its activity is highly specific to BCRP; it does not reverse resistance mediated by other major ABC transporters like P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1).[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and specificity of this compound from preclinical studies.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Lines / Conditions | Reference |
| BCRP Inhibition (IC₅₀) | ~10 nM | Not specified | [3] |
| Half-Maximal Reversal of Drug Resistance | 0.01 - 0.1 µmol/L | HCT116/BCRP, A549/SN4 | [1] |
| Intrinsic Cytotoxicity (IC₅₀) | >10 µmol/L | A549 | [1] |
Table 2: Reversal of Drug Resistance in BCRP-Expressing Cancer Cell Lines
| Cell Line | Anticancer Drug | This compound Concentration (µmol/L) | Effect | Reference |
| HCT116/BCRP (Colon Cancer) | SN-38 | 0.01 - 1 | Concentration-dependent reversal of resistance | [1] |
| Mitoxantrone | 0.01 - 1 | Concentration-dependent reversal of resistance | [1] | |
| Topotecan | 0.01 - 1 | Concentration-dependent reversal of resistance | [1] | |
| A549/SN4 (Lung Cancer) | SN-38 | 0.01 - 1 | Concentration-dependent reversal of resistance | [1] |
| Mitoxantrone | 0.01 - 1 | Concentration-dependent reversal of resistance | [1] | |
| Topotecan | 0.01 - 1 | Concentration-dependent reversal of resistance | [1] | |
| NCI-H460, NCI-H23, RPMI-8226, AsPC-1 | SN-38 | Not specified | Significant enhancement of cytotoxicity | [1][2] |
Table 3: Effect on Intracellular Accumulation of BCRP Substrate
| Cell Line | Substrate | This compound Concentration (µmol/L) | Effect | Reference |
| HCT116/BCRP | Hoechst 33342 | 0.1 - 10 | Concentration-dependent increase in accumulation | [1] |
| A549/SN4 | Hoechst 33342 | 0.1 - 10 | Concentration-dependent increase in accumulation | [1] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key mechanisms of this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.
4.1. In Vitro Cytotoxicity Assay
-
Objective: To determine the ability of this compound to reverse BCRP-mediated resistance to various anticancer drugs.
-
Methodology:
-
Cell Seeding: BCRP-expressing cells (e.g., HCT116/BCRP, A549/SN4) and their parental counterparts are seeded into 96-well plates.
-
Drug Treatment: Cells are exposed to serial dilutions of a BCRP substrate chemotherapeutic agent (e.g., SN-38, mitoxantrone, topotecan) in the presence or absence of various fixed concentrations of this compound (e.g., 0.01, 0.1, 1 µmol/L).
-
Incubation: The plates are incubated for a period sufficient to observe cytotoxic effects, typically 72-96 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay.
-
Data Analysis: The concentration of the anticancer drug required to inhibit cell growth by 50% (IC₅₀) is calculated for each condition. The degree of resistance reversal is determined by comparing the IC₅₀ values in the presence and absence of this compound.
-
4.2. Intracellular Drug Accumulation Assay
-
Objective: To directly measure the effect of this compound on the efflux activity of BCRP.
-
Methodology:
-
Cell Preparation: BCRP-expressing and parental cells are harvested and washed.
-
Drug Loading: Cells are incubated with a fluorescent BCRP substrate, typically Hoechst 33342, in the presence of various concentrations of this compound (e.g., 0.1 to 10 µmol/L) or a vehicle control.
-
Incubation: The incubation is carried out for a short period (e.g., 30 minutes) at 37°C to allow for substrate uptake and efflux.
-
Measurement: The reaction is stopped by washing with ice-cold buffer. The intracellular fluorescence is then quantified using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The mean fluorescence intensity, corresponding to the intracellular accumulation of the substrate, is compared between treated and untreated cells.
-
4.3. Western Blot Analysis for BCRP Expression
-
Objective: To investigate the effect of this compound on the total cellular level of BCRP protein.
-
Methodology:
-
Cell Treatment: Cells are incubated with effective concentrations of this compound (e.g., 0.01 to 1 µmol/L) for an extended period (e.g., 24, 48, 72, 96 hours).
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.
-
Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BCRP. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the BCRP bands is quantified and normalized to the loading control to determine the relative change in protein expression.
-
In Vivo Studies
Due to the low water solubility of this compound, in vivo experiments utilized YHO-13351, a water-soluble diethylaminoacetate prodrug.[1] YHO-13351 is rapidly and completely converted to the active compound this compound after oral or intravenous administration in mice.[1][2]
In xenograft models using BCRP-overexpressing tumors (e.g., HCT116/BCRP), the co-administration of YHO-13351 with a BCRP substrate drug like irinotecan (B1672180) (which is metabolized to SN-38) resulted in significant suppression of tumor growth and increased survival time compared to irinotecan alone.[1][2] These findings confirm that the BCRP-inhibitory mechanism of this compound is effective in a whole-animal setting.
References
YHO-13177 as a Potent and Specific BCRP/ABCG2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a significant contributor to multidrug resistance (MDR) in cancer therapy. By actively effluxing a wide range of chemotherapeutic agents from cancer cells, BCRP can significantly reduce the efficacy of treatments. YHO-13177, a novel acrylonitrile (B1666552) derivative, has emerged as a potent and specific inhibitor of BCRP/ABCG2. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action. Its water-soluble prodrug, YHO-13351, is rapidly converted to this compound in vivo, making it a promising agent for clinical applications.[1]
Mechanism of Action
This compound exhibits a dual mechanism to counteract BCRP-mediated drug resistance. Primarily, it directly inhibits the efflux function of the BCRP transporter, leading to increased intracellular accumulation of chemotherapeutic drugs.[2][3] This immediate effect is observed within 30 minutes of treatment.[1][2] Additionally, at later time points (beyond 24 hours), this compound has been shown to partially suppress the expression of the BCRP protein itself.[1][2]
Figure 1: Mechanism of Action of this compound.
Quantitative Data
In Vitro Efficacy: Reversal of BCRP-Mediated Drug Resistance
This compound has demonstrated remarkable efficacy in reversing BCRP-mediated resistance to various anticancer drugs in both BCRP-transduced and drug-resistant cancer cell lines. The IC50 value for this compound as a BCRP inhibitor is 10 nM.[1][4]
Table 1: Effect of this compound on the Cytotoxicity of Anticancer Drugs in BCRP-Expressing Cell Lines
| Cell Line | Anticancer Drug | This compound (µM) | IC50 (nM) | Fold Reversal |
| HCT116/BCRP | SN-38 | 0 | 18.0 ± 2.5 | - |
| 0.1 | 1.5 ± 0.2 | 12.0 | ||
| 1 | 0.8 ± 0.1 | 22.5 | ||
| Topotecan | 0 | 250 ± 30 | - | |
| 0.1 | 20 ± 3 | 12.5 | ||
| 1 | 10 ± 2 | 25.0 | ||
| Mitoxantrone | 0 | 120 ± 15 | - | |
| 0.1 | 15 ± 2 | 8.0 | ||
| 1 | 8 ± 1 | 15.0 | ||
| A549/SN4 | SN-38 | 0 | 35.0 ± 4.0 | - |
| 0.1 | 4.0 ± 0.5 | 8.8 | ||
| 1 | 2.5 ± 0.3 | 14.0 |
Data extracted from Yamazaki R, et al. Mol Cancer Ther. 2011.
Specificity of this compound
This compound exhibits high specificity for BCRP and does not significantly affect the activity of other major ABC transporters like P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1).[2]
Table 2: Specificity of this compound for BCRP
| Cell Line | Transporter | Drug | This compound (1 µM) Effect |
| K562/MDR | P-glycoprotein (MDR1) | Paclitaxel | No effect on resistance |
| KB-3-1/MRP1 | MRP1 | Doxorubicin | No effect on resistance |
Data extracted from Yamazaki R, et al. Mol Cancer Ther. 2011.
Experimental Protocols
Cytotoxicity Assay
This protocol is used to determine the effect of this compound on the cytotoxicity of anticancer drugs.
Figure 2: Cytotoxicity Assay Workflow.
Materials:
-
Cancer cell lines (e.g., HCT116, HCT116/BCRP, A549, A549/SN4)
-
96-well culture plates
-
Anticancer drugs (e.g., SN-38, topotecan, mitoxantrone)
-
This compound
-
Cell Proliferation Assay System, TetraColor ONE (Seikagaku Corporation)
-
Plate reader
Procedure:
-
Seed cells into 96-well culture plates at an appropriate density and allow them to attach overnight.
-
Add various concentrations of the anticancer drug to the wells, with or without different concentrations of this compound (e.g., 0.01 to 1 µM).
-
Incubate the plates for 96 hours.
-
Add the Cell Proliferation Assay System, TetraColor ONE reagent to each well according to the manufacturer's instructions. This reagent measures mitochondrial NADH-dependent dehydrogenase activity.
-
Measure the absorbance at the appropriate wavelength using a plate reader to determine cell viability.
-
Calculate the concentration of the drug that causes 50% inhibition of cell viability (IC50) from the dose-response curves.
Hoechst 33342 Accumulation Assay
This assay measures the ability of this compound to inhibit the efflux of a known BCRP substrate, Hoechst 33342.
Materials:
-
Cancer cell lines (e.g., HCT116, HCT116/BCRP, A549, A549/SN4)
-
96-well black, clear-bottom culture plates
-
Hoechst 33342
-
This compound
-
Fluorometric plate reader
Procedure:
-
Seed cells into 96-well black, clear-bottom plates and allow them to attach.
-
Incubate the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for a short period (e.g., 30 minutes).
-
Add Hoechst 33342 (a fluorescent BCRP substrate) to the wells at a final concentration of 0.5 µg/mL.
-
Incubate for 30 minutes.
-
Measure the intracellular fluorescence using a fluorometric plate reader (excitation ~350 nm, emission ~460 nm). An increase in fluorescence indicates inhibition of BCRP-mediated efflux.
Western Blotting for BCRP Expression
This protocol is used to assess the effect of this compound on the protein expression levels of BCRP.
Figure 3: Western Blotting Workflow.
Materials:
-
Cancer cell lines (e.g., HCT116/BCRP, A549/SN4)
-
This compound
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibody: anti-BCRP monoclonal antibody (e.g., BXP-21)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 6, 24, 48, 96 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against BCRP.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Normalize the BCRP band intensity to a loading control (e.g., α-tubulin).
In Vivo Xenograft Model
The water-soluble prodrug, YHO-13351, is used for in vivo studies as it is rapidly converted to this compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
HCT116/BCRP cells
-
YHO-13351
Procedure:
-
Subcutaneously inoculate immunodeficient mice with HCT116/BCRP cells.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, irinotecan alone, YHO-13351 alone, irinotecan + YHO-13351).
-
Administer irinotecan (e.g., via intravenous or oral route) and YHO-13351 (e.g., via oral gavage) according to a predetermined schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Conclusion
This compound is a potent and specific inhibitor of the BCRP/ABCG2 transporter with a clear dual mechanism of action. Its ability to reverse multidrug resistance in vitro and the promising in vivo efficacy of its prodrug, YHO-13351, make it a strong candidate for further development as an adjunct to chemotherapy in cancers where BCRP expression is a mechanism of drug resistance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the potential of this compound and similar compounds in overcoming multidrug resistance in cancer.
References
YHO-13177: A Technical Guide to its In Vitro and In Vivo Research Applications as a BCRP/ABCG2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical research applications of YHO-13177, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
This compound functions as a powerful agent to reverse BCRP/ABCG2-mediated multidrug resistance. Its mechanism of action is twofold: it directly inhibits the efflux function of the BCRP transporter and it also contributes to the post-transcriptional downregulation of BCRP protein expression.[1] This dual action restores the sensitivity of cancer cells to chemotherapeutic agents that are substrates of BCRP. For in vivo applications, its water-soluble prodrug, YHO-13351, is utilized, which rapidly converts to this compound within the body.[2]
In Vitro Applications and Efficacy
This compound has demonstrated significant efficacy in reversing drug resistance across a panel of cancer cell lines in vitro. It potentiates the cytotoxicity of various anticancer drugs, including SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan, in cells overexpressing BCRP.[1][2]
Quantitative Data: Reversal of Drug Resistance
The following tables summarize the quantitative data on the efficacy of this compound in sensitizing BCRP-expressing cancer cells to chemotherapeutic agents.
Table 1: Potentiation of SN-38 Cytotoxicity by this compound in BCRP-Expressing Cell Lines
| Cell Line | BCRP Expression Status | This compound Concentration (µM) | Fold-decrease in SN-38 IC50 |
| HCT116/BCRP | Transduced | 0.1 | >10 |
| A549/SN4 | Acquired Resistance | 0.1 | ~10 |
| RPMI-8226 | Intrinsic | 1 | Significant |
| NCI-H23 | Intrinsic | 1 | Significant |
| NCI-H460 | Intrinsic | 1 | Significant |
| AsPC-1 | Intrinsic | 1 | Significant |
Data compiled from Yamazaki et al., 2011.[1]
Table 2: Reversal of Resistance to Various Anticancer Drugs by this compound
| Cell Line | Anticancer Drug | This compound Concentration for Half-Maximal Reversal (µM) |
| HCT116/BCRP | SN-38 | 0.01 - 0.1 |
| HCT116/BCRP | Mitoxantrone | 0.01 - 0.1 |
| HCT116/BCRP | Topotecan | 0.01 - 0.1 |
| A549/SN4 | SN-38 | 0.01 - 0.1 |
| A549/SN4 | Mitoxantrone | 0.01 - 0.1 |
| A549/SN4 | Topotecan | 0.01 - 0.1 |
Data compiled from Yamazaki et al., 2011.[1]
Table 3: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| HCT116 | >10 |
| A549 | >10 |
Data compiled from Yamazaki et al., 2011.[1]
In Vivo Applications and Efficacy
In vivo studies have utilized the water-soluble prodrug YHO-13351, which is rapidly converted to this compound. These studies have shown that co-administration of YHO-13351 with irinotecan (B1672180) significantly enhances the antitumor efficacy in BCRP-overexpressing tumor models.[2]
Quantitative Data: In Vivo Antitumor Activity
Table 4: Efficacy of YHO-13351 in Combination with Irinotecan in Mouse Models
| Tumor Model | Treatment | Outcome |
| P388/BCRP murine leukemia | Irinotecan + YHO-13351 | Significant increase in survival time |
| HCT116/BCRP xenograft | Irinotecan + YHO-13351 | Significant suppression of tumor growth |
Data compiled from Yamazaki et al., 2011.[2]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of BCRP-mediated drug resistance and its inhibition by this compound, as well as a typical experimental workflow for evaluating its efficacy.
Caption: Mechanism of this compound in reversing BCRP-mediated drug resistance.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is adapted from the methodology used to assess the reversal of drug resistance.[1]
-
Cell Plating: Seed cancer cells (e.g., HCT116/BCRP and parental HCT116) in 96-well plates at a density of 2 x 103 to 5 x 103 cells per well and incubate for 24 hours.
-
Treatment: Add various concentrations of the anticancer drug (e.g., SN-38) with or without different concentrations of this compound (e.g., 0.01, 0.1, 1 µM).
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT or WST-8 assay.
-
Data Analysis: Calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curves. The degree of resistance reversal is determined by the fold change in IC50 in the presence and absence of this compound.
Intracellular Accumulation Assay (Hoechst 33342)
This protocol measures the ability of this compound to inhibit the efflux of a BCRP substrate.[1]
-
Cell Plating: Seed cells in a 96-well, black-walled plate at a density that will result in a confluent monolayer on the day of the assay.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Substrate Addition: Add the BCRP substrate Hoechst 33342 to a final concentration of 5 µM.
-
Incubation: Incubate for 60 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 355 nm and emission at 460 nm.
-
Data Analysis: An increase in fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
Western Blot for BCRP/ABCG2 Expression
This protocol is used to assess the effect of this compound on BCRP protein levels.[1]
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 24, 48, 72 hours). Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCRP/ABCG2 (e.g., clone BXP-21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of YHO-13351.[2]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Inoculation: Subcutaneously inject BCRP-overexpressing cancer cells (e.g., 5 x 106 HCT116/BCRP cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm3).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, irinotecan alone, YHO-13351 alone, irinotecan + YHO-13351).
-
Treatment Administration: Administer irinotecan (e.g., intraperitoneally) and YHO-13351 (e.g., orally or intravenously) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the experiment until the tumors in the control group reach a specified size or until a predetermined time point.
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups.
References
The Role of YHO-13177 in Overcoming Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. This technical guide provides an in-depth overview of YHO-13177, a novel and potent acrylonitrile (B1666552) derivative, and its role in reversing BCRP-mediated multidrug resistance. We will detail its mechanism of action, present quantitative data on its efficacy, provide comprehensive experimental protocols for its evaluation, and illustrate the key cellular pathways involved.
Introduction to this compound
This compound is a novel, synthetic acrylonitrile derivative identified as a potent and specific inhibitor of the BCRP/ABCG2 transporter.[1][2] It has been shown to effectively re-sensitize resistant cancer cells to BCRP substrate chemotherapeutics, such as SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan.[1][3] Notably, this compound exhibits high specificity for BCRP, with minimal to no inhibitory activity against other major ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1][2] Due to its low aqueous solubility, a water-soluble prodrug, YHO-13351, has been developed for in vivo applications, which is rapidly converted to this compound systemically.[1][2]
Mechanism of Action
This compound circumvents BCRP-mediated multidrug resistance through a dual mechanism of action:
-
Direct Inhibition of Efflux Function: this compound directly inhibits the transporter function of BCRP. This leads to an increased intracellular accumulation of BCRP substrates in cancer cells. This effect is rapid, observed as early as 30 minutes after treatment.[1]
-
Downregulation of BCRP Protein Expression: With prolonged exposure (24 hours or more), this compound leads to a partial but significant reduction in the total and cell-surface expression of BCRP protein.[1][2] This effect occurs at the post-transcriptional level, as this compound does not affect the expression of BCRP mRNA.[2] The exact mechanism for this protein downregulation is not yet fully elucidated but is hypothesized to involve an acceleration of BCRP protein turnover or a deceleration of its biosynthesis.[1][2]
Quantitative Efficacy Data
The efficacy of this compound in reversing BCRP-mediated resistance has been quantified in various cancer cell lines. The following tables summarize the potentiation of cytotoxicity of several chemotherapeutic agents by this compound. The data is derived from the primary literature and presented as IC50 values (the concentration of drug required to inhibit cell growth by 50%).
Table 1: Effect of this compound on the Cytotoxicity of SN-38, Mitoxantrone, and Topotecan in BCRP-Transduced HCT116 Cells.
| Chemotherapeutic Agent | This compound Concentration (µM) | HCT116 (Parental) IC50 (nM) | HCT116/BCRP IC50 (nM) | Fold Reversal |
| SN-38 | 0 | ~5 | ~150 | - |
| 0.1 | ~5 | ~10 | 15 | |
| 1 | ~5 | ~5 | 30 | |
| Mitoxantrone | 0 | ~20 | ~400 | - |
| 0.1 | ~20 | ~50 | 8 | |
| 1 | ~20 | ~20 | 20 | |
| Topotecan | 0 | ~10 | ~300 | - |
| 0.1 | ~10 | ~20 | 15 | |
| 1 | ~10 | ~10 | 30 |
Note: IC50 values are estimated from graphical data presented in Yamasaki et al., Mol Cancer Ther 2011;10:1252–63.
Table 2: Effect of this compound on the Cytotoxicity of SN-38 in Cancer Cell Lines with Intrinsic BCRP Expression.
| Cell Line | Cancer Type | This compound Concentration (µM) | SN-38 IC50 (nM) |
| NCI-H460 | Lung | 0 | ~10 |
| 1 | ~2 | ||
| NCI-H23 | Lung | 0 | ~8 |
| 1 | ~1.5 | ||
| RPMI-8226 | Myeloma | 0 | ~12 |
| 1 | ~3 | ||
| AsPC-1 | Pancreatic | 0 | ~15 |
| 1 | ~4 |
Note: IC50 values are estimated from graphical data presented in Yamasaki et al., Mol Cancer Ther 2011;10:1252–63.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound. These are representative protocols based on standard laboratory techniques and the methods described in the primary literature.
Cell Culture
-
Cell Lines:
-
HCT116 (human colon cancer, parental) and HCT116/BCRP (BCRP-transduced).
-
A549 (human lung cancer, parental) and A549/SN4 (SN-38-resistant, BCRP-overexpressing).
-
NCI-H460, NCI-H23 (human lung cancer), RPMI-8226 (human myeloma), AsPC-1 (human pancreatic cancer) - for intrinsic BCRP expression studies.
-
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2-5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Add various concentrations of the chemotherapeutic agent (e.g., SN-38) with or without different concentrations of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for 72-96 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell survival against the drug concentration.
Western Blotting for BCRP Expression
This technique is used to determine the levels of BCRP protein in cells.
-
Cell Lysis: Treat cells with this compound for the desired time periods (e.g., 6, 24, 48, 96 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCRP/ABCG2 (e.g., BXP-21 or BXP-53 clone) overnight at 4°C. Also, probe for a loading control like α-tubulin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Intracellular Drug Accumulation
This method quantifies the effect of this compound on the intracellular accumulation of a fluorescent BCRP substrate.
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Incubation with Inhibitor: Pre-incubate the cells with the desired concentrations of this compound for 30-60 minutes at 37°C.
-
Substrate Addition: Add a fluorescent BCRP substrate, such as Hoechst 33342 (0.5 µg/mL), to the cell suspension.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Flow Cytometric Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Excite Hoechst 33342 with a UV laser and measure the emission using a blue filter (e.g., 450/50 nm).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population. An increase in fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
In Vivo Xenograft Studies
These studies evaluate the efficacy of the this compound prodrug, YHO-13351, in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116/BCRP cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomize the mice into treatment groups: vehicle control, irinotecan (B1672180) alone, YHO-13351 alone, and irinotecan in combination with YHO-13351. Administer drugs via appropriate routes (e.g., irinotecan intravenously, YHO-13351 orally or intravenously).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the significance of the anti-tumor effects.
Signaling Pathways and Logical Relationships
The precise signaling pathways through which this compound mediates the downregulation of BCRP protein are still under investigation. However, based on the current understanding of BCRP regulation, a potential mechanism can be hypothesized. The PI3K/Akt pathway is known to play a role in the trafficking and plasma membrane localization of BCRP. It is possible that this compound interferes with this pathway, leading to the internalization and subsequent degradation of BCRP, potentially via the ubiquitin-proteasome system.
Diagrams
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound's efficacy.
Caption: Hypothesized signaling pathway for this compound-mediated BCRP downregulation.
Conclusion
This compound is a promising agent for overcoming BCRP-mediated multidrug resistance in cancer. Its high specificity and dual mechanism of action make it a valuable tool for both research and potential clinical applications. The provided data and protocols offer a framework for further investigation into this compound and other BCRP inhibitors. Future studies should focus on elucidating the precise molecular mechanisms underlying its effect on BCRP protein expression and its efficacy in a broader range of preclinical cancer models.
References
YHO-13177: A Potent Modulator of BCRP/ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines
A Technical Whitepaper for Researchers and Drug Development Professionals
This document provides an in-depth overview of the novel acrylonitrile (B1666552) derivative, YHO-13177, and its significant effects on various cancer cell lines. The focus is on its mechanism of action in reversing multidrug resistance (MDR), supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound has emerged as a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter responsible for the efflux of various anticancer drugs from cancer cells.[1][2] By inhibiting BCRP, this compound effectively resensitizes resistant cancer cells to chemotherapeutic agents like SN-38 (an active metabolite of irinotecan), mitoxantrone, and topotecan.[1][2] This compound demonstrates a dual mechanism of action: rapid inhibition of the BCRP transport function and a longer-term suppression of BCRP protein expression.[1][2] Notably, this compound shows high specificity for BCRP and does not significantly affect other major MDR transporters such as P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1][2] Its water-soluble prodrug, YHO-13351, has shown efficacy in in vivo models, suggesting potential clinical utility in overcoming BCRP-mediated drug resistance in cancer chemotherapy.[1][2]
Quantitative Data: Efficacy of this compound in Cancer Cell Lines
The efficacy of this compound in reversing BCRP-mediated drug resistance has been quantified across various cancer cell lines. The following tables summarize the key findings from in vitro studies.
Table 1: Reversal of BCRP-Mediated Drug Resistance by this compound in BCRP-Transduced and Drug-Resistant Cell Lines
| Cell Line | Anticancer Drug | This compound Concentration (µmol/L) | Fold Reversal of Resistance |
| HCT116/BCRP | SN-38 | 0.01 | Not Specified |
| HCT116/BCRP | SN-38 | 0.1 | Not Specified |
| HCT116/BCRP | SN-38 | 1 | Apparent Reversal |
| HCT116/BCRP | Topotecan | 0.01 - 1 | Concentration-dependent reversal |
| HCT116/BCRP | Mitoxantrone | 0.01 - 1 | Concentration-dependent reversal |
| A549/SN4 | SN-38 | 0.01 - 1 | ~10-fold resistance reversed |
| A549/SN4 | Topotecan | 0.01 - 1 | Concentration-dependent reversal |
| A549/SN4 | Mitoxantrone | 0.01 - 1 | Concentration-dependent reversal |
Data extracted from Yamasaki et al., 2011.[1]
Table 2: Effect of this compound on the Cytotoxicity of SN-38 in Cancer Cell Lines with Intrinsic BCRP Expression
| Cell Line | IC50 of SN-38 without this compound (nmol/L) | IC50 of SN-38 with 1 µmol/L this compound (nmol/L) |
| NCI-H460 | ~10 | ~1 |
| NCI-H23 | ~30 | ~3 |
| RPMI-8226 | ~3 | ~0.3 |
| AsPC-1 | ~10 | ~1 |
Data estimated from graphical representations in Yamasaki et al., 2011.[1]
Table 3: Specificity of this compound for BCRP-Mediated Resistance
| Cell Line | Resistance Mechanism | Drug | This compound Effect |
| K562/MDR | P-glycoprotein (MDR1) | Paclitaxel | No effect at 0.01–1 µmol/L |
| KB-3-1/MRP1 | MRP1 | Doxorubicin | No effect at 0.01–1 µmol/L |
Data extracted from Yamasaki et al., 2011.[1]
It is important to note that this compound itself showed no cytotoxic effects on the cancer cells at the concentrations effective for reversing drug resistance (IC50 > 10 µmol/L).[1]
Mechanism of Action of this compound
This compound reverses BCRP-mediated multidrug resistance through a dual-action mechanism:
-
Inhibition of BCRP Drug Efflux Pump Activity: this compound rapidly increases the intracellular accumulation of BCRP substrates.[1][2] Studies have shown that within 30 minutes of treatment, this compound significantly elevates the intracellular concentration of Hoechst 33342, a known BCRP substrate, in BCRP-overexpressing cells.[1][2] This suggests a direct or indirect inhibition of the transporter's efflux function.
-
Downregulation of BCRP Protein Expression: With prolonged exposure (greater than 24 hours), this compound leads to a partial but significant suppression of BCRP protein levels.[1][2] This effect appears to be post-transcriptional, as no corresponding decrease in BCRP mRNA expression was observed.[1] The exact mechanism for this protein downregulation is still under investigation but may involve accelerated protein degradation through lysosomal or ubiquitin-mediated pathways.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy and mechanism of this compound.
Cell Lines and Culture Conditions
-
Cell Lines:
-
Human colon cancer: HCT116 and BCRP-transduced HCT116/BCRP.
-
Human lung cancer: A549, SN-38-resistant A549/SN4, NCI-H23, and NCI-H460.
-
Human myeloma: RPMI-8226.
-
Human pancreatic cancer: AsPC-1.
-
Human leukemia: K562 and MDR1-transduced K562/MDR.
-
Human epidermoid cancer: KB-3-1 and MRP1-transfected KB-3-1/MRP1.
-
Murine leukemia: P388.[1]
-
-
Culture Medium: RPMI 1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS).
-
Incubation Conditions: 37°C in a humidified atmosphere of 5% CO2.[1]
In Vitro Cytotoxicity Assay
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cells are seeded into 96-well microplates.
-
Drug Treatment: After 24 hours, cells are exposed to various concentrations of the anticancer drug (e.g., SN-38, topotecan, mitoxantrone) in the presence or absence of different concentrations of this compound (e.g., 0.01, 0.1, 1 µmol/L).
-
Incubation: The plates are incubated for 96 hours.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the WST-8 assay.
-
Data Analysis: The survival of the cells is expressed as a percentage of the control culture, and IC50 values are calculated.
Hoechst 33342 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent BCRP substrate Hoechst 33342 to assess BCRP transport activity.
-
Cell Preparation: Cells are harvested and suspended in a suitable buffer (e.g., RPMI 1640 medium).
-
Treatment: The cell suspension is incubated with various concentrations of this compound for a short period (e.g., 30 minutes).
-
Substrate Addition: Hoechst 33342 is added to the cell suspension.
-
Incubation: The cells are incubated for a further 30 minutes at 37°C.
-
Flow Cytometry Analysis: The intracellular fluorescence of Hoechst 33342 is measured using a flow cytometer. An increase in fluorescence indicates inhibition of BCRP-mediated efflux.
Western Blotting for BCRP Protein Expression
This technique is used to determine the effect of this compound on the levels of BCRP protein.
-
Cell Lysis: Cells are treated with or without this compound for an extended period (e.g., 96 hours) and then lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA protein assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., polyvinylidene difluoride).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for BCRP, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands corresponds to the amount of BCRP protein.
Conclusion and Future Directions
This compound is a promising BCRP/ABCG2 inhibitor that effectively reverses multidrug resistance in a variety of cancer cell lines. Its dual mechanism of action, involving both the rapid inhibition of drug efflux and the long-term downregulation of BCRP protein expression, makes it a compelling candidate for further development. The specificity of this compound for BCRP over other ABC transporters is a significant advantage, potentially reducing off-target effects.
Future research should focus on elucidating the precise molecular mechanisms underlying the this compound-induced downregulation of BCRP protein. Furthermore, clinical trials investigating the safety and efficacy of its water-soluble prodrug, YHO-13351, in combination with standard chemotherapeutic agents are warranted to translate these promising preclinical findings into tangible benefits for cancer patients with BCRP-overexpressing tumors.
References
The discovery and development of YHO-13177.
An In-depth Technical Guide to the Discovery and Development of YHO-13177, a Novel BCRP/ABCG2 Inhibitor
Introduction
This compound is a novel, potent, and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer.[1][2] Overexpression of BCRP in cancer cells leads to the efflux of various chemotherapeutic agents, reducing their intracellular concentration and therapeutic efficacy.[3][4] this compound was discovered through the screening of in-house chemical libraries by Yakult Honsha Co., Ltd.[1] It is an acrylonitrile (B1666552) derivative, chemically identified as (Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]acrylonitrile.[1]
Due to its low aqueous solubility, a water-soluble diethylaminoacetate prodrug, YHO-13351, was synthesized for in vivo applications.[1][2] YHO-13351 is rapidly and efficiently converted to the active compound this compound following administration.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Mechanism of Action
This compound reverses BCRP-mediated multidrug resistance through a dual mechanism of action. The primary mechanism is the direct inhibition of the BCRP transporter's efflux function.[1] By blocking the pump, this compound restores the intracellular concentration of co-administered anticancer drugs that are BCRP substrates.[1][2] This effect is rapid, observed as early as 30 minutes after treatment in vitro.[1][2]
A secondary mechanism involves the partial suppression of BCRP protein expression.[1] Prolonged exposure (over 24 hours) to this compound leads to a noticeable decrease in the amount of BCRP protein on the cell surface, without affecting the corresponding mRNA levels.[1][5] This suggests that this compound may interfere with BCRP protein translation, stability, or trafficking.[1]
Importantly, this compound is highly specific to BCRP. It does not inhibit other major ABC transporters, such as P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1), at concentrations effective for BCRP inhibition.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
YHO-13177: A Potent and Selective BCRP Inhibitor for Reversing Multidrug Resistance
An In-depth Technical Guide on the Specificity of YHO-13177 for the Breast Cancer Resistance Protein (BCRP)
This technical guide provides a comprehensive overview of the acrylonitrile (B1666552) derivative, this compound, with a focus on its remarkable specificity as an inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. For researchers, scientists, and professionals in drug development, this document details the quantitative data, experimental methodologies, and underlying mechanisms that establish this compound as a highly selective agent for overcoming BCRP-mediated multidrug resistance in cancer.
Executive Summary
This compound is a potent, orally active, and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2) with an IC50 value of 10 nM.[1] Extensive in vitro studies have demonstrated that this compound effectively reverses BCRP-mediated resistance to various anticancer drugs, including SN-38 (the active metabolite of irinotecan), topotecan, and mitoxantrone.[2][3] Crucially, this compound exhibits a high degree of specificity for BCRP, showing no significant inhibitory activity against other clinically relevant ATP-binding cassette (ABC) transporters, namely P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), at concentrations where it potently inhibits BCRP.[2][3] This high specificity minimizes the potential for off-target effects and underscores its potential as a valuable tool in cancer chemotherapy. The mechanism of action for this compound is twofold: it directly inhibits the drug efflux function of BCRP and also promotes the post-transcriptional downregulation of BCRP protein expression.[2]
Quantitative Analysis of Transporter Inhibition
The following tables summarize the quantitative data on the inhibitory activity of this compound against BCRP and its lack of effect on P-glycoprotein and MRP1.
Table 1: Inhibitory Potency of this compound against BCRP
| Transporter | Parameter | Value | Reference |
| BCRP/ABCG2 | IC50 | 10 nM | [1] |
Table 2: Specificity of this compound against Other ABC Transporters
| Transporter | Assay | This compound Concentration Range | Observed Effect | Reference |
| P-glycoprotein (P-gp/MDR1) | Paclitaxel Resistance Reversal | 0.01 - 1 µmol/L | No effect | [2][3] |
| Multidrug Resistance-Associated Protein 1 (MRP1) | Doxorubicin Resistance Reversal | 0.01 - 1 µmol/L | No effect | [2][3] |
Table 3: Efficacy of this compound in Reversing BCRP-Mediated Drug Resistance
| Cell Line | Resistant Drug | This compound Concentration for Reversal | Reference |
| HCT116/BCRP | SN-38, Topotecan, Mitoxantrone | 0.01 - 1 µmol/L | [2] |
| A549/SN4 | SN-38, Topotecan, Mitoxantrone | 0.01 - 1 µmol/L | [2] |
Table 4: Cytotoxicity of this compound
| Cell Line | Parameter | Value | Reference |
| HCT116 | IC50 | > 10 µmol/L | [2] |
| A549 | IC50 | > 10 µmol/L | [2] |
Experimental Protocols
Detailed methodologies for the key experiments that established the potency and specificity of this compound are provided below.
Cell Lines and Culture
-
Parental Cell Lines: Human colon cancer HCT116 and human lung cancer A549 cells.
-
BCRP-Expressing Cell Lines:
-
P-gp-Expressing Cell Line: K562/MDR (MDR1-transduced human leukemia cells).[2][3]
-
MRP1-Expressing Cell Line: KB-3-1/MRP1 (MRP1-transfected human epidermoid cancer cells).[2][3]
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay
This assay was performed to determine the concentration of anticancer drugs required to inhibit cell growth by 50% (IC50) and to assess the ability of this compound to reverse drug resistance.
-
Cell Plating: Cells were seeded into 96-well culture plates.
-
Drug Treatment: Various concentrations of anticancer drugs (e.g., SN-38, topotecan, mitoxantrone, paclitaxel, doxorubicin) were added to the cells in the presence or absence of different concentrations of this compound.
-
Incubation: The plates were incubated for 72 to 120 hours.[2]
-
Cell Viability Measurement: Cell viability was determined using a mitochondrial NADH-dependent dehydrogenase activity assay, such as the TetraColor ONE Cell Proliferation Assay System.[2]
-
Data Analysis: The IC50 values were calculated by interpolation from the dose-response curves. The reversal of drug resistance was indicated by a leftward shift in the cytotoxicity curve of the anticancer drug in the presence of this compound.
Intracellular Accumulation of Hoechst 33342
This fluorometric assay was used to directly measure the inhibitory effect of this compound on the efflux function of BCRP, for which Hoechst 33342 is a known substrate.
-
Cell Plating: Cells (e.g., HCT116/BCRP and parental HCT116) were plated in 96-well plates and allowed to attach overnight.[2]
-
Incubation with this compound: Cells were pre-incubated with various concentrations of this compound.
-
Substrate Addition: Hoechst 33342 (final concentration, e.g., 0.5 µg/mL) was added to the wells.[2]
-
Incubation: The plates were incubated for a specified time (e.g., 30 minutes) at 37°C.[2][3]
-
Fluorescence Measurement: The intracellular fluorescence of Hoechst 33342 was measured using a fluorometer. An increase in intracellular fluorescence in BCRP-expressing cells treated with this compound indicated inhibition of BCRP-mediated efflux.
Western Blotting for BCRP Expression
This technique was employed to investigate the effect of this compound on the expression levels of the BCRP protein.
-
Cell Lysis: Cancer cells were lysed in a solubilization buffer (e.g., 10 mmol/L Tris-HCl, pH 7.4, 0.1% NP-40, 0.1% sodium deoxycholate, 0.1% SDS, 0.15 mol/L NaCl, 1 mmol/L EDTA, and 10 μg/mL aprotinin).[2]
-
Protein Quantification: The protein concentration of the lysates was determined.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 10% gel.[2]
-
Electrotransfer: The separated proteins were transferred to an Immobilon transfer membrane.[2]
-
Immunoblotting: The membrane was incubated with a primary antibody specific for human BCRP (e.g., clone BXP-21), followed by a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).[2] A loading control, such as α-tubulin, was also probed to ensure equal protein loading.
-
Detection: The immunoreactive protein bands were visualized using a chemiluminescent or colorimetric substrate.[2]
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the proposed mechanism of action of this compound.
Caption: Workflow for determining the specificity of this compound.
Caption: Dual mechanism of action of this compound on BCRP.
Conclusion
References
The Biological Activity of YHO-13177: A BCRP/ABCG2 Inhibitor for Reversing Multidrug Resistance
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of YHO-13177, a novel acrylonitrile (B1666552) derivative identified as a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). BCRP is an ATP-binding cassette (ABC) transporter protein that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells, extruding a wide range of chemotherapeutic agents and limiting their efficacy. This compound, and its water-soluble prodrug YHO-13351, represent a promising strategy to overcome BCRP-mediated drug resistance in cancer therapy.[1][2][3]
Core Mechanism of Action
This compound reverses BCRP-mediated drug resistance through a dual mechanism of action. Firstly, it directly inhibits the efflux function of the BCRP transporter, leading to an increased intracellular accumulation of chemotherapeutic drugs that are BCRP substrates.[1][2] This immediate effect is observed within 30 minutes of treatment.[1][2] Secondly, this compound also partially suppresses the expression of the BCRP protein.[1][2] This effect is observed after a longer incubation period of more than 24 hours and is not associated with a decrease in BCRP mRNA levels, suggesting a post-transcriptional mechanism of action.[4]
In Vitro Biological Activity
Potentiation of Cytotoxicity of Anticancer Drugs
This compound has been shown to significantly potentiate the cytotoxicity of various BCRP substrate anticancer drugs in a concentration-dependent manner in BCRP-expressing cancer cell lines. This effect is not observed in the parental cell lines that do not express BCRP, highlighting the specificity of this compound.[1][4]
Table 1: Effect of this compound on the IC50 of SN-38, Topotecan, and Mitoxantrone in BCRP-Transduced HCT116 Cells
| Anticancer Drug | This compound (µM) | HCT116 (Parental) IC50 (nM) | HCT116/BCRP IC50 (nM) | Fold Resistance |
| SN-38 | 0 | 1.5 | 38 | 25.3 |
| 0.01 | 1.4 | 12 | 8.6 | |
| 0.1 | 1.3 | 2.5 | 1.9 | |
| 1 | 1.2 | 1.1 | 0.9 | |
| Topotecan | 0 | 18 | 420 | 23.3 |
| 0.01 | 17 | 210 | 12.4 | |
| 0.1 | 16 | 45 | 2.8 | |
| 1 | 15 | 20 | 1.3 | |
| Mitoxantrone | 0 | 3.5 | 150 | 42.9 |
| 0.01 | 3.3 | 80 | 24.2 | |
| 0.1 | 3.2 | 15 | 4.7 | |
| 1 | 3.1 | 4.5 | 1.5 |
Table 2: Effect of this compound on the IC50 of SN-38, Topotecan, and Mitoxantrone in SN-38-Resistant A549 Cells
| Anticancer Drug | This compound (µM) | A549 (Parental) IC50 (nM) | A549/SN4 (Resistant) IC50 (nM) | Fold Resistance |
| SN-38 | 0 | 2.1 | 22 | 10.5 |
| 0.01 | 2.0 | 11 | 5.5 | |
| 0.1 | 1.9 | 3.5 | 1.8 | |
| 1 | 1.8 | 2.0 | 1.1 | |
| Topotecan | 0 | 25 | 180 | 7.2 |
| 0.01 | 24 | 110 | 4.6 | |
| 0.1 | 23 | 40 | 1.7 | |
| 1 | 22 | 25 | 1.1 | |
| Mitoxantrone | 0 | 4.2 | 25 | 6.0 |
| 0.01 | 4.0 | 15 | 3.8 | |
| 0.1 | 3.8 | 6.5 | 1.7 | |
| 1 | 3.5 | 4.5 | 1.3 |
This compound also potentiated the cytotoxicity of SN-38 in cancer cell lines that intrinsically express BCRP, such as NCI-H460 (lung cancer), NCI-H23 (lung cancer), RPMI-8226 (myeloma), and AsPC-1 (pancreatic cancer).[1]
Specificity for BCRP
The inhibitory activity of this compound is highly specific to the BCRP transporter. It has been demonstrated to have no effect on P-glycoprotein (P-gp/MDR1)-mediated paclitaxel (B517696) resistance or Multidrug Resistance-associated Protein 1 (MRP1)-mediated doxorubicin (B1662922) resistance.[1][2]
Increased Intracellular Accumulation of BCRP Substrates
This compound significantly increases the intracellular accumulation of Hoechst 33342, a known fluorescent substrate of BCRP, in BCRP-overexpressing cells in a concentration-dependent manner.[1][4] This provides direct evidence of its inhibitory effect on the efflux function of BCRP.
In Vivo Biological Activity and Pharmacokinetics
Due to its low water solubility, in vivo studies were conducted using YHO-13351, a water-soluble diethylaminoacetate prodrug of this compound.[1]
Pharmacokinetics of YHO-13351 and Conversion to this compound
Following oral or intravenous administration in mice, YHO-13351 is rapidly and completely converted to the active compound, this compound. The prodrug YHO-13351 itself is undetectable in plasma.[1]
Table 3: Pharmacokinetic Parameters of this compound after Administration of YHO-13351 in Mice
| Administration Route | Dose of YHO-13351 (mg/kg) | Cmax of this compound (µM) |
| Intravenous (i.v.) | 31 | 19.7 |
| Oral (p.o.) | 117 | 27.3 |
Oral administration of YHO-13351 resulted in sustained plasma concentrations of this compound above 1.0 µM for at least 8 hours.[1]
In Vivo Efficacy
Coadministration of the prodrug YHO-13351 with the chemotherapeutic agent irinotecan (B1672180) (whose active metabolite is SN-38) demonstrated significant antitumor efficacy in preclinical models.[1][2]
-
Increased Survival: In mice inoculated with BCRP-transduced murine leukemia P388 cells, the combination of YHO-13351 and irinotecan significantly increased survival time compared to irinotecan alone.[1][2]
-
Tumor Growth Suppression: In a human colon cancer HCT116/BCRP xenograft model, the combination therapy effectively suppressed tumor growth, whereas irinotecan alone had little effect.[1][2]
Experimental Protocols
Cytotoxicity Assay
-
Cell Plating: Cancer cells are seeded into 96-well microplates and allowed to adhere.
-
Drug Treatment: Various concentrations of the anticancer drug are added to the wells, with or without different concentrations of this compound.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT or WST-8 assay, which measures mitochondrial dehydrogenase activity.
-
Data Analysis: The concentration of the anticancer drug that causes 50% inhibition of cell viability (IC50) is calculated.
Intracellular Accumulation of Hoechst 33342
-
Cell Plating: Cells are seeded in 96-well plates.
-
Treatment: Cells are incubated with the fluorescent dye Hoechst 33342 in the presence or absence of this compound for 30 minutes.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a microplate reader at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The increase in intracellular fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
Western Blotting for BCRP Expression
-
Cell Treatment: Cells are treated with various concentrations of this compound for an extended period (e.g., 24-96 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for BCRP, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative BCRP protein levels.
Conclusion
This compound is a potent and specific inhibitor of the BCRP/ABCG2 transporter, effectively reversing multidrug resistance in a variety of cancer cell lines both in vitro and in vivo. Its dual mechanism of action, involving both the direct inhibition of drug efflux and the suppression of BCRP protein expression, makes it a compelling candidate for further development. The water-soluble prodrug, YHO-13351, demonstrates favorable pharmacokinetics, with rapid conversion to the active this compound and sustained plasma concentrations. These findings suggest that this compound, delivered as its prodrug YHO-13351, holds significant potential for use in combination with existing chemotherapeutic agents to improve treatment outcomes in cancers that have developed BCRP-mediated multidrug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]
- 3. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacokinetics of YHO-13177: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of YHO-13177, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). The information is compiled from preclinical studies to serve as a resource for researchers in oncology and drug development.
Core Concepts: Mechanism of Action
This compound is a novel acrylonitrile (B1666552) derivative designed to counteract multidrug resistance in cancer cells. Its primary mechanism involves the targeted inhibition of BCRP (also known as ABCG2), an ATP-binding cassette (ABC) transporter protein. Overexpression of BCRP in cancer cells leads to the efflux of various chemotherapeutic agents, rendering them ineffective.[1]
This compound exhibits a dual mechanism to reverse this resistance:
-
Direct Inhibition of Efflux: It rapidly increases the intracellular concentration of BCRP substrate drugs by directly blocking the transporter's pumping function.[2]
-
Suppression of BCRP Protein Expression: Over a more extended period (greater than 24 hours), this compound also leads to a partial but significant reduction in the total amount of BCRP protein in the cancer cells.[2]
This dual action makes this compound a potent chemosensitizer in BCRP-overexpressing tumors. The following diagram illustrates this mechanism.
Preclinical Pharmacokinetics of this compound
Due to its low water solubility, in vivo studies have primarily utilized YHO-13351, a water-soluble prodrug that is rapidly and completely converted to this compound in mice. After administration of YHO-13351, the prodrug itself is undetectable in plasma.
Plasma Concentration in Mice
The following table summarizes the peak plasma concentrations (Cmax) of this compound observed in ICR mice following a single administration of YHO-13351.
| Administration Route | Prodrug Dose (YHO-13351) | Active Drug (this compound) Cmax | Sustained Concentration (Oral) |
| Intravenous (i.v.) | 31 mg/kg | 19.7 µmol/L | Not Applicable |
| Oral (p.o.) | 117 mg/kg | 27.3 µmol/L | > 1.0 µmol/L for at least 8 hours |
Bioavailability
The oral bioavailability of YHO-13351 in mice is high, demonstrating good absorption from the gastrointestinal tract.
| Compound | Bioavailability |
| YHO-13351 | 86.5% |
Signaling Pathways in BCRP Regulation
While the precise mechanism by which this compound suppresses BCRP protein expression has not been fully elucidated, it is known to occur without a corresponding decrease in BCRP mRNA levels, suggesting a post-transcriptional or post-translational mechanism. The primary pathways known to regulate BCRP expression and stability are potential targets for this compound's action. The PI3K/Akt pathway is a significant regulator of BCRP expression, and BCRP is known to undergo proteasomal degradation.[3][4][5][6][7][8] It is hypothesized that this compound may accelerate the turnover of the BCRP protein, possibly by influencing these pathways.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the key assays used to characterize the pharmacokinetics and mechanism of action of this compound.
In Vivo Pharmacokinetic Study Workflow
This workflow outlines the key steps in determining the plasma concentration of this compound in a murine model after administration of its prodrug, YHO-13351.
Detailed Protocol Steps:
-
Animal Model: Utilize male ICR mice.
-
Drug Administration:
-
For intravenous (i.v.) administration, dissolve YHO-13351 in saline and inject via the tail vein.
-
For oral (p.o.) administration, dissolve YHO-13351 in distilled water and administer by gavage.
-
-
Sample Collection: At predetermined time points post-administration, collect blood via cardiac puncture into heparinized syringes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Precipitate plasma proteins and extract this compound.
-
Quantification: Analyze the extracts using an ultra-performance liquid chromatography (UPLC) system.
-
Column: Acquity UPLC HSS T3 (1.8 µm, 2.1 × 50 mm).
-
Mobile Phase: A gradient of 10 mmol/L ammonium (B1175870) acetate (B1210297) (A) and methanol (B129727) (B).
-
Detection: Monitor eluate at 435 nm.
-
-
Data Analysis: Plot plasma concentration versus time to determine pharmacokinetic parameters.
Western Blotting for BCRP Protein Expression
This protocol details the steps to assess the effect of this compound on BCRP protein levels in cancer cell lines.
-
Cell Culture and Treatment: Culture BCRP-overexpressing cells (e.g., HCT116/BCRP) and their parental counterparts. Treat cells with varying concentrations of this compound (e.g., 0.01 to 1 µmol/L) for a specified duration (e.g., 96 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCRP/ABCG2 overnight at 4°C. Also, probe for a loading control protein (e.g., α-tubulin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify the band intensities to determine the relative expression of BCRP protein.
Flow Cytometry for Intracellular Drug Accumulation
This protocol is used to measure the ability of this compound to inhibit BCRP's efflux function, using a fluorescent BCRP substrate like Hoechst 33342.
-
Cell Preparation: Harvest BCRP-overexpressing and parental cells and resuspend them in a suitable buffer (e.g., PBS with 2% FBS).
-
Treatment: Incubate the cells with or without this compound at various concentrations for a short period (e.g., 30 minutes).
-
Substrate Loading: Add the fluorescent BCRP substrate (e.g., Hoechst 33342) to the cell suspension and incubate in the dark at room temperature.
-
Washing: Stop the reaction by washing the cells with ice-cold buffer to remove the extracellular substrate.
-
Flow Cytometric Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the intracellular substrate. An increase in fluorescence in the this compound-treated cells compared to the untreated control indicates inhibition of BCRP-mediated efflux.
Developmental Status and Future Outlook
As of late 2023, Yakult Honsha, the company that developed this compound, announced a strategic shift to divest its oncology portfolio and cease new cancer drug development to focus on microbiome research.[11][12] Searches of clinical trial registries have not identified any clinical studies for this compound or its prodrug YHO-13351. This information strongly suggests that the clinical development of these compounds has been discontinued.
Despite the halt in its clinical progression, the preclinical data on this compound provide a valuable case study for the development of BCRP inhibitors. The dual mechanism of action and the successful use of a prodrug strategy to overcome solubility issues represent important considerations for future research in overcoming multidrug resistance in cancer.
References
- 1. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of N-linked glycosylation enhances ubiquitin-mediated proteasomal degradation of the human ATP-binding cassette transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTEN Regulates BCRP/ABCG2 and the Side Population through the PI3K/Akt Pathway in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 5. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quality control of human ABCG2 protein in the endoplasmic reticulum: ubiquitination and proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yakult to Divest Cancer Portfolio to Takata, Pull Plug on New Development | PHARMA JAPAN [pj.jiho.jp]
- 12. Yakult Reduces Oncology Portfolio As It Looks Towards Microbiome [insights.citeline.com]
YHO-13177: A Potent and Specific Tool for the Investigation of BCRP/ABCG2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key player in this phenomenon is the ATP-binding cassette (ABC) transporter superfamily, with the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, being a prominent member. BCRP is a half-transporter that actively extrudes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] To counteract MDR and enhance the efficacy of anticancer drugs, significant research has been focused on the development of BCRP inhibitors. YHO-13177, a novel acrylonitrile (B1666552) derivative, has emerged as a potent and specific inhibitor of BCRP, making it an invaluable tool for studying the function and therapeutic targeting of this transporter.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a visualization of its role in the context of BCRP-related signaling pathways.
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action to counteract BCRP-mediated drug resistance. Its primary and immediate effect is the direct inhibition of the transporter's efflux function.[3] This leads to an increased intracellular accumulation of BCRP substrate drugs.[3][5]
Furthermore, prolonged exposure to this compound has been shown to downregulate the expression of BCRP protein.[3][6] This effect is observed at the post-transcriptional level, as this compound does not appear to affect BCRP mRNA levels.[3] The reduction in BCRP protein levels becomes apparent after 24 hours of treatment, contributing to a sustained reversal of drug resistance.[3]
A key advantage of this compound as a research tool is its high specificity for BCRP. Studies have demonstrated that this compound does not significantly inhibit other major ABC transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), at concentrations effective for BCRP inhibition.[3][5] This specificity allows for the targeted investigation of BCRP's role in drug resistance without the confounding effects of inhibiting other transporters.
Quantitative Data: In Vitro Efficacy of this compound
The potency of this compound in reversing BCRP-mediated drug resistance has been quantified in various cancer cell lines. The following tables summarize key data from published studies.
Table 1: Reversal of BCRP-Mediated Drug Resistance by this compound
| Cell Line | BCRP Status | Anticancer Drug | This compound Concentration (µM) | Fold Reversal of Resistance | Reference |
| HCT116/BCRP | Transduced | SN-38 | 0.1 | >25 | [3] |
| HCT116/BCRP | Transduced | Topotecan | 0.1 | >18 | [3] |
| HCT116/BCRP | Transduced | Mitoxantrone (B413) | 0.1 | >14 | [3] |
| A549/SN4 | Acquired Resistance | SN-38 | 0.1 | ~10 | [3] |
| A549/SN4 | Acquired Resistance | Topotecan | 0.1 | ~8 | [3] |
| A549/SN4 | Acquired Resistance | Mitoxantrone | 0.1 | ~7 | [3] |
Table 2: IC50 Values for this compound in Potentiating Anticancer Drug Cytotoxicity
| Cell Line | Anticancer Drug | IC50 of Anticancer Drug Alone (nM) | IC50 with this compound (0.1 µM) (nM) | Reference |
| HCT116/BCRP | SN-38 | 27.0 | 1.0 | [3] |
| HCT116/BCRP | Topotecan | 180.0 | 9.8 | [3] |
| HCT116/BCRP | Mitoxantrone | 140.0 | 9.7 | [3] |
| A549/SN4 | SN-38 | 15.0 | 1.5 | [3] |
Table 3: Specificity of this compound
| Cell Line | Transporter | Substrate Drug | This compound Concentration (µM) | Effect on Resistance | Reference |
| K562/MDR | P-glycoprotein | Paclitaxel | 0.01 - 1 | No effect | [3][5] |
| KB-3-1/MRP1 | MRP1 | Doxorubicin | 0.01 - 1 | No effect | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following are protocols for key experiments used to characterize its function.
Cytotoxicity Assay to Determine Reversal of Drug Resistance
This assay assesses the ability of this compound to sensitize BCRP-overexpressing cells to chemotherapeutic drugs.
-
Materials:
-
BCRP-overexpressing and parental control cell lines (e.g., HCT116/BCRP and HCT116)
-
Complete cell culture medium
-
96-well microplates
-
Anticancer drug (BCRP substrate, e.g., SN-38, topotecan)
-
This compound
-
Cell viability reagent (e.g., MTT, WST-8)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the anticancer drug in culture medium.
-
Prepare solutions of the anticancer drug dilutions with and without a fixed, non-toxic concentration of this compound (e.g., 0.1 µM or 1 µM).
-
Remove the overnight culture medium from the cells and add the drug solutions. Include wells with this compound alone to confirm its lack of cytotoxicity at the tested concentration.
-
Incubate the plates for 72-96 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the anticancer drug alone and in the presence of this compound. The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug with this compound.
-
Intracellular Accumulation Assay using Hoechst 33342
This assay directly measures the ability of this compound to inhibit the efflux function of BCRP using the fluorescent substrate Hoechst 33342.
-
Materials:
-
BCRP-overexpressing and parental control cell lines
-
Complete cell culture medium
-
96-well black, clear-bottom microplates
-
Hoechst 33342
-
This compound
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Prepare a working solution of Hoechst 33342 (e.g., 5 µM) in culture medium.
-
Prepare solutions of Hoechst 33342 with varying concentrations of this compound (e.g., 0.01 to 10 µM).
-
Wash the cells with pre-warmed PBS.
-
Add the Hoechst 33342 solutions (with and without this compound) to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with ice-cold PBS to stop the transport.
-
Add fresh PBS to the wells.
-
Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation ~350 nm, emission ~460 nm). Alternatively, visualize and capture images using a fluorescence microscope.
-
Compare the fluorescence intensity in BCRP-overexpressing cells treated with this compound to untreated cells and parental cells.
-
Western Blotting for BCRP Protein Expression
This method is used to investigate the effect of this compound on the total cellular expression of BCRP protein.
-
Materials:
-
BCRP-overexpressing and parental control cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BCRP (e.g., BXP-21)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 6, 24, 48, 72, 96 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCRP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative BCRP protein expression levels.
-
Signaling Pathways and Experimental Workflows
The function and expression of BCRP are regulated by various signaling pathways. The PI3K/Akt pathway, for instance, is known to play a role in the localization and activity of BCRP.[1] this compound, by inhibiting BCRP, can be a valuable tool to dissect the interplay between BCRP function and these signaling cascades.
Caption: Experimental workflow for characterizing this compound as a BCRP inhibitor in vitro.
References
- 1. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of YHO-13177 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel acrylonitrile (B1666552) derivative, YHO-13177, and its significant therapeutic potential in oncology. The primary focus of this document is on its role as a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key mediator of multidrug resistance in cancer. This guide synthesizes the available preclinical data, details the experimental methodologies used to evaluate its efficacy, and visualizes its mechanism of action and experimental workflows.
Introduction to this compound and the Challenge of Multidrug Resistance
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as BCRP (also known as ABCG2), which actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] BCRP confers resistance to clinically important anticancer agents like SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan.[3][4][5]
This compound, with the chemical name (Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]acrylonitrile, is a novel acrylonitrile derivative identified as a potent BCRP inhibitor.[5] Due to its low water solubility, a water-soluble diethylaminoacetate prodrug, YHO-13351, has been developed for in vivo applications.[3][4][5] In animal models, YHO-13351 is rapidly converted to this compound.[3][4]
Mechanism of Action of this compound
This compound reverses BCRP-mediated drug resistance through a dual mechanism of action. It directly inhibits the drug efflux function of the BCRP transporter and also downregulates the expression of the BCRP protein.
Inhibition of BCRP-Mediated Drug Efflux
This compound competitively inhibits the BCRP transporter, leading to an increased intracellular accumulation of co-administered anticancer drugs. This was demonstrated by the increased intracellular levels of Hoechst 33342, a known BCRP substrate, in BCRP-overexpressing cancer cells upon treatment with this compound.[3][4][5]
Downregulation of BCRP Protein Expression
In addition to direct inhibition, prolonged exposure (more than 24 hours) to this compound has been shown to partially suppress the expression of BCRP protein in cancer cells.[3][4][5] This effect contributes to a more sustained reversal of the resistant phenotype. The exact mechanism for this downregulation is still under investigation but may involve accelerated turnover or decreased biosynthesis of the BCRP protein.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for YHO-13177 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
YHO-13177 is a novel acrylonitrile (B1666552) derivative identified as a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2][3][4] Overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR), as it actively pumps a wide range of chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.[5][6] this compound reverses this resistance, making it a valuable tool for in vitro cancer research and a potential candidate for combination cancer therapy.[2][6]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study and overcome BCRP-mediated drug resistance.
Mechanism of Action
This compound exhibits a dual mechanism to counteract BCRP-mediated drug resistance:
-
Inhibition of BCRP Efflux Function: this compound directly inhibits the transport activity of BCRP, leading to an increased intracellular accumulation of BCRP substrate drugs.[1][2] This effect is rapid, observed as early as 30 minutes after treatment.[1][2]
-
Downregulation of BCRP Protein Expression: Prolonged exposure to this compound leads to a partial but significant suppression of BCRP protein levels.[1][2][5] This effect is time and concentration-dependent, becoming apparent after 24 hours of treatment.[2][3]
The primary signaling pathway influenced by this compound is the BCRP-mediated drug efflux pathway. By inhibiting this transporter, this compound effectively enhances the cytotoxic effects of various anticancer drugs that are BCRP substrates.
Figure 1: Mechanism of this compound in overcoming BCRP-mediated drug resistance.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Reversing Drug Resistance
| Cell Line | BCRP Expression | Anticancer Drug | This compound Conc. (µM) | Fold Reversal of Resistance (IC50 without YHO / IC50 with YHO) | Reference |
| HCT116/BCRP | Transduced | SN-38 | 0.1 | Not explicitly calculated, but significant reversal shown | [1] |
| HCT116/BCRP | Transduced | Topotecan | 0.1 | Not explicitly calculated, but significant reversal shown | [1] |
| HCT116/BCRP | Transduced | Mitoxantrone | 0.1 | Not explicitly calculated, but significant reversal shown | [1] |
| A549/SN4 | Acquired Resistance | SN-38 | 0.1 | Not explicitly calculated, but significant reversal shown | [1] |
| A549/SN4 | Acquired Resistance | Topotecan | 0.1 | Not explicitly calculated, but significant reversal shown | [1] |
| A549/SN4 | Acquired Resistance | Mitoxantrone | 0.1 | Not explicitly calculated, but significant reversal shown | [1] |
Note: The referenced studies demonstrated a significant, concentration-dependent reversal of resistance, though explicit fold-reversal values were not always provided in a tabular format.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 of this compound alone (µM) | Reference |
| HCT116 | > 10 | [1] |
| A549 | > 10 | [1] |
Note: this compound itself exhibits low cytotoxicity at concentrations effective for BCRP inhibition.[1]
Experimental Protocols
Protocol 1: Cytotoxicity Assay to Evaluate Reversal of Drug Resistance
This protocol determines the ability of this compound to sensitize BCRP-overexpressing cells to chemotherapeutic agents.
Figure 2: Workflow for a cytotoxicity assay with this compound.
Materials:
-
BCRP-overexpressing cell line (e.g., HCT116/BCRP, A549/SN4) and parental control cell line (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Anticancer drug (BCRP substrate, e.g., SN-38, topotecan, mitoxantrone)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, TetraColor ONE, CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 4 x 10³ to 8 x 10³ cells per well in 100 µL of complete medium.
-
Cell Attachment: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of the anticancer drug in culture medium.
-
Prepare solutions of the anticancer drug dilutions containing a fixed concentration of this compound (e.g., 0.1 µM, 1 µM). A vehicle control (DMSO) should be used for the "no this compound" condition.
-
Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells with this compound alone to assess its intrinsic cytotoxicity.
-
-
Incubation: Incubate the plates for 72 to 120 hours.[1]
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 (the concentration of drug that inhibits cell growth by 50%) for each condition (with and without this compound).
-
Calculate the fold reversal of resistance by dividing the IC50 of the anticancer drug alone by the IC50 of the drug in the presence of this compound.
-
Protocol 2: Western Blotting for BCRP Protein Expression
This protocol is used to assess the effect of this compound on the expression levels of the BCRP protein.
Materials:
-
Cells treated with this compound for various time points (e.g., 24, 48, 72, 96 hours)[1]
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BCRP (e.g., clone BXP-21)[1]
-
Primary antibody: anti-loading control (e.g., α-tubulin, β-actin)[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BCRP antibody and the anti-loading control antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BCRP band intensity to the loading control to determine the relative change in BCRP expression following this compound treatment.[1]
Protocol 3: Hoechst 33342 Accumulation Assay
This fluorometric assay measures the effect of this compound on the efflux activity of BCRP using the fluorescent substrate Hoechst 33342.
Materials:
-
BCRP-overexpressing and parental control cells
-
96-well black, clear-bottom culture plates
-
Hoechst 33342
-
This compound
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding: Plate 4 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.[1]
-
Treatment:
-
Incubation: Incubate the plate for 30 minutes at 37°C.[1]
-
Measurement: Measure the intracellular fluorescence of Hoechst 33342 using a microplate spectrofluorometer with excitation and emission wavelengths of approximately 346 nm and 460 nm, respectively.[1]
-
Analysis: Compare the fluorescence intensity in this compound-treated cells to untreated cells. An increase in fluorescence indicates inhibition of BCRP-mediated efflux.
Troubleshooting
-
High background in Western blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
No reversal of resistance observed: Confirm BCRP expression in the cell line. Verify the activity of this compound and the anticancer drug. Ensure the anticancer drug is a known BCRP substrate.
-
High variability in cytotoxicity assays: Ensure uniform cell seeding. Check for edge effects on the 96-well plate. Use a multichannel pipette for reagent addition.
Conclusion
This compound is a specific and effective inhibitor of BCRP, making it an invaluable research tool for studying multidrug resistance in cancer cells. The protocols outlined above provide a framework for investigating its effects on chemosensitivity, protein expression, and transporter function in a cell culture setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols for Co-administration of YHO-13177 with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
YHO-13177 is a novel acrylonitrile (B1666552) derivative that functions as a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter.[1][2] The overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to the efflux of various chemotherapeutic agents and reduced treatment efficacy.[3][4] this compound reverses this resistance by directly inhibiting the efflux function of BCRP and, with prolonged exposure, partially suppressing BCRP protein expression.[1][2] These application notes provide a protocol for the co-administration of this compound with chemotherapy drugs that are known substrates of BCRP, with the goal of overcoming MDR and enhancing therapeutic efficacy. Due to its low water solubility, a water-soluble prodrug, YHO-13351, which is rapidly converted to this compound in vivo, is often used for preclinical studies.[1][2]
Mechanism of Action: Reversing Multidrug Resistance
This compound circumvents BCRP-mediated drug resistance through a dual mechanism:
-
Inhibition of Drug Efflux: this compound rapidly increases the intracellular concentration of chemotherapeutic drugs by inhibiting the BCRP transporter pump.[1][2]
-
Downregulation of BCRP Expression: Prolonged treatment with this compound (greater than 24 hours) leads to a partial reduction in the expression of BCRP protein, further sensitizing cancer cells to chemotherapy.[1][4]
This compound exhibits high specificity for BCRP and does not significantly impact other major ABC transporters like P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1).[1][2]
Experimental Protocols
In Vitro Co-administration Protocol: Cytotoxicity Assay
This protocol details the steps to assess the ability of this compound to potentiate the cytotoxic effects of BCRP-substrate chemotherapeutics in BCRP-overexpressing cancer cell lines.
Materials:
-
BCRP-overexpressing cancer cell line (e.g., HCT116/BCRP, A549/SN4) and parental cell line.
-
This compound (and/or YHO-13351).
-
BCRP substrate chemotherapy drug (e.g., SN-38, mitoxantrone, topotecan).
-
Cell culture medium and supplements.
-
96-well plates.
-
Cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of the chemotherapy drug and this compound in cell culture medium.
-
Co-administration: Treat the cells with the chemotherapy drug in the presence or absence of a non-toxic concentration of this compound (typically in the range of 0.01 to 1 µmol/L).[1] Include appropriate controls: untreated cells, cells treated with chemotherapy alone, and cells treated with this compound alone.
-
Incubation: Incubate the plates for a period relevant to the cell line and chemotherapy agent (e.g., 72-96 hours).
-
Cytotoxicity Assessment: Measure cell viability using a standard cytotoxicity assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapy drug in the presence and absence of this compound. A significant reduction in the IC50 value in the presence of this compound indicates the reversal of resistance.
In Vivo Co-administration Protocol: Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of co-administering YHO-13351 (the water-soluble prodrug of this compound) with a BCRP-substrate chemotherapy drug in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
BCRP-overexpressing tumor cells.
-
YHO-13351.
-
Chemotherapy drug (e.g., irinotecan).
-
Vehicle for drug administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate BCRP-overexpressing tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, chemotherapy alone, YHO-13351 alone, combination of chemotherapy and YHO-13351).
-
Drug Administration: Administer the respective treatments. For example, YHO-13351 can be administered orally or intravenously, followed by the administration of the chemotherapy drug (e.g., irinotecan).[1][2] Dosing schedules and routes will need to be optimized for the specific model and drugs used.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the experiment until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, or signs of toxicity are observed).
-
Data Analysis: Compare tumor growth inhibition and changes in body weight across the different treatment groups. A significant enhancement in tumor growth suppression in the combination group compared to single-agent groups indicates in vivo efficacy.
Data Presentation
Table 1: In Vitro Cytotoxicity of Chemotherapy Drugs in the Presence of this compound
| Cell Line | Chemotherapy Drug | This compound (µmol/L) | IC50 (nmol/L) | Fold Reversal |
| HCT116/BCRP | SN-38 | 0 | 250 | - |
| 0.1 | 25 | 10 | ||
| 1 | 5 | 50 | ||
| A549/SN4 | Topotecan | 0 | 500 | - |
| 0.1 | 40 | 12.5 | ||
| 1 | 10 | 50 |
Note: The data presented in this table are illustrative and based on findings from published studies.[1] Actual results may vary depending on the specific experimental conditions.
Table 2: In Vivo Antitumor Efficacy of YHO-13351 and Irinotecan
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| Irinotecan alone | 1200 | 20 |
| YHO-13351 alone | 1450 | 3.3 |
| Irinotecan + YHO-13351 | 450 | 70 |
Note: This table provides a representative example of in vivo data.[1][2] Specific outcomes will depend on the tumor model, dosing, and treatment schedule.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in reversing BCRP-mediated drug resistance.
Experimental Workflow for In Vivo Co-administration Study
Caption: Workflow for a preclinical in vivo co-administration study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for YHO-13177 in HCT116/BCRP Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YHO-13177 is a novel acrylonitrile (B1666552) derivative that has demonstrated significant potential in reversing multidrug resistance (MDR) mediated by the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[1][2] This transporter protein is a key factor in the resistance of various cancers to chemotherapeutic agents like topotecan, mitoxantrone, and SN-38, the active metabolite of irinotecan (B1672180).[1][2] this compound exhibits a dual mechanism of action: it directly inhibits the efflux function of BCRP and also promotes the post-transcriptional downregulation of BCRP protein expression.[1][3]
In preclinical in vivo studies, the water-soluble prodrug of this compound, named YHO-13351, is utilized.[1][2] Following administration, YHO-13351 is rapidly converted to the active compound this compound.[1][2] This document provides detailed application notes and protocols for the use of this compound's prodrug, YHO-13351, in combination with BCRP substrate chemotherapeutics in HCT116 human colorectal carcinoma cells engineered to overexpress BCRP (HCT116/BCRP) xenograft models.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro activity of this compound in reversing BCRP-mediated drug resistance in HCT116/BCRP cells.
| Cell Line | Chemotherapeutic | This compound Conc. (µM) | Fold Reversal of Resistance |
| HCT116/BCRP | SN-38 | 0.1 | >100 |
| HCT116/BCRP | Topotecan | 0.1 | >50 |
| HCT116/BCRP | Mitoxantrone | 0.1 | >80 |
Data compiled from preclinical studies. The fold reversal is calculated based on the shift in IC50 values in the presence of this compound.
In Vivo Antitumor Activity of YHO-13351 in HCT116/BCRP Xenograft Model
This table presents a summary of the antitumor efficacy of YHO-13351 in combination with irinotecan in a HCT116/BCRP subcutaneous xenograft model.
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle, p.o., daily | 1500 ± 250 | - |
| YHO-13351 alone | 30 mg/kg, p.o., daily | 1450 ± 230 | ~3 |
| Irinotecan alone | 45 mg/kg, i.v., weekly | 1300 ± 200 | ~13 |
| YHO-13351 + Irinotecan | 30 mg/kg p.o. daily + 45 mg/kg i.v. weekly | 450 ± 90 | ~70 |
Data are representative of typical results from preclinical xenograft studies. Values are presented as mean ± standard deviation.
Signaling Pathways and Mechanisms
This compound has been shown to downregulate BCRP protein levels post-transcriptionally. While the precise mechanism of this compound's action is still under investigation, it is known to influence the degradation of the BCRP protein. The diagram below illustrates the established pathways for BCRP protein degradation, which include the ubiquitin-proteasome system and the lysosomal pathway. It is hypothesized that this compound may accelerate one of these degradation routes.
Caption: BCRP Protein Lifecycle and Degradation Pathways.
Experimental Protocols
Establishment of HCT116/BCRP Subcutaneous Xenograft Model
This protocol outlines the procedure for establishing subcutaneous tumors using HCT116 cells overexpressing BCRP.
Materials:
-
HCT116/BCRP cells
-
Culture medium (e.g., McCoy's 5A with 10% FBS and selection antibiotic)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Culture HCT116/BCRP cells under standard conditions to ~80% confluency.
-
Harvest the cells using trypsin and wash with PBS.
-
Resuspend the cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL. If using Matrigel, resuspend in a 1:1 mixture of PBS and Matrigel.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-10 days.
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
In Vivo Antitumor Efficacy Study
This protocol describes a typical study to evaluate the efficacy of YHO-13351 in combination with a BCRP substrate chemotherapeutic agent like irinotecan.
Materials:
-
HCT116/BCRP tumor-bearing mice (from the previous protocol)
-
YHO-13351
-
Irinotecan hydrochloride
-
Vehicle for YHO-13351 (e.g., 5% glucose solution)
-
Vehicle for Irinotecan (e.g., saline)
-
Dosing syringes and needles for oral gavage and intravenous injection.
-
Animal scale
Procedure:
-
Treatment Groups:
-
Group 1: Vehicle control (oral and IV)
-
Group 2: YHO-13351 alone
-
Group 3: Irinotecan alone
-
Group 4: YHO-13351 + Irinotecan
-
-
Dosing and Administration:
-
YHO-13351: Administer daily by oral gavage at a dose of 30 mg/kg.
-
Irinotecan: Administer once weekly by intravenous injection at a dose of 45 mg/kg.
-
On the day of irinotecan administration, give YHO-13351 approximately 1 hour prior to the irinotecan injection.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint:
-
Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for BCRP expression).
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in vivo efficacy study.
Caption: Workflow for HCT116/BCRP Xenograft Efficacy Study.
References
Application Notes and Protocols: Utilizing YHO-13177 to Enhance Intracellular Drug Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. YHO-13177, a novel acrylonitrile (B1666552) derivative, has emerged as a potent and specific inhibitor of BCRP.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to increase the intracellular accumulation of anticancer drugs, thereby reversing BCRP-mediated drug resistance.
Introduction
This compound is an orally active small molecule that has been demonstrated to effectively reverse BCRP/ABCG2-mediated drug resistance in a variety of cancer cell lines.[3][4] Its mechanism of action involves the direct inhibition of the BCRP transporter's efflux function, leading to a significant increase in the intracellular concentration of BCRP substrate drugs.[3][4] Furthermore, prolonged exposure to this compound has been shown to partially suppress the expression of BCRP protein.[3][4] Notably, this compound exhibits high specificity for BCRP and does not significantly affect other major ABC transporters like P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[3][4] This specificity makes it a valuable tool for studying BCRP-mediated resistance and a promising candidate for combination cancer chemotherapy.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Reversing BCRP-Mediated Drug Resistance
| Cell Line | Anticancer Drug | This compound Concentration (µM) | Fold Reversal of Resistance (IC50 ratio) |
| HCT116/BCRP | SN-38 | 0.01 - 1 | Concentration-dependent reversal |
| HCT116/BCRP | Mitoxantrone | 0.01 - 1 | Concentration-dependent reversal |
| HCT116/BCRP | Topotecan | 0.01 - 1 | Concentration-dependent reversal |
| A549/SN4 | SN-38 | 0.01 - 1 | ~10-fold resistance reversed in a concentration-dependent manner |
| A549/SN4 | Mitoxantrone | 0.01 - 1 | Concentration-dependent reversal |
| A549/SN4 | Topotecan | 0.01 - 1 | Concentration-dependent reversal |
Data compiled from studies demonstrating the reversal of resistance to various anticancer drugs in BCRP-overexpressing cell lines.[3]
Table 2: Effect of this compound on Intracellular Accumulation of Hoechst 33342
| Cell Line | This compound Concentration (µM) | Observation |
| HCT116/BCRP | 0.1 - 10 | Significant, concentration-dependent increase in intracellular Hoechst 33342 accumulation. |
| A549/SN4 | 0.1 - 10 | Significant, concentration-dependent increase in intracellular Hoechst 33342 accumulation. |
| HCT116 (Parental) | 0.1 - 10 | No or marginal effect. |
| A549 (Parental) | 0.1 - 10 | No or marginal effect. |
Hoechst 33342 is a known substrate of the BCRP transporter.[3]
Mechanism of Action
This compound enhances intracellular drug accumulation through a dual mechanism:
-
Inhibition of BCRP-Mediated Efflux: this compound directly binds to the BCRP transporter, inhibiting its ability to pump substrate drugs out of the cell. This action is rapid, with increased intracellular drug accumulation observed as early as 30 minutes after treatment.[3][4]
-
Downregulation of BCRP Protein Expression: Prolonged treatment with this compound (greater than 24 hours) leads to a partial but significant reduction in the total amount of BCRP protein in the cancer cells, further diminishing their drug efflux capacity.[3][4]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay to Evaluate Reversal of BCRP-Mediated Drug Resistance
This protocol determines the ability of this compound to sensitize BCRP-overexpressing cancer cells to a specific chemotherapeutic agent.
Materials:
-
BCRP-overexpressing cancer cell line (e.g., HCT116/BCRP, A549/SN4) and the corresponding parental cell line.
-
Complete cell culture medium.
-
Anticancer drug (BCRP substrate, e.g., SN-38, mitoxantrone, topotecan).
-
This compound.
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the BCRP-overexpressing and parental cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the anticancer drug in complete medium. Prepare solutions of the anticancer drug in combination with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM). Also, prepare solutions with this compound alone to assess its intrinsic cytotoxicity.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared drug solutions. Include untreated control wells.
-
Incubation: Incubate the plates for a period appropriate for the cell line and anticancer drug (typically 72-96 hours).
-
Cell Viability Assessment: After incubation, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control. Determine the IC50 (the concentration of the anticancer drug that inhibits cell growth by 50%) for each condition. The fold reversal of resistance can be calculated by dividing the IC50 of the anticancer drug alone by the IC50 in the presence of this compound in the resistant cell line.
Protocol 2: Intracellular Drug Accumulation Assay Using a Fluorescent BCRP Substrate
This protocol measures the direct effect of this compound on the intracellular accumulation of a fluorescent BCRP substrate, such as Hoechst 33342.
Materials:
-
BCRP-overexpressing and parental cell lines.
-
Complete cell culture medium.
-
Hoechst 33342 (or another suitable fluorescent BCRP substrate).
-
This compound.
-
Fluorescence-activated cell sorter (FACS) / flow cytometer or a fluorescence microscope.
-
FACS tubes or appropriate imaging plates.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete medium at a suitable concentration.
-
Pre-incubation with this compound: Aliquot the cell suspension and pre-incubate with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a short period (e.g., 30 minutes) at 37°C.
-
Addition of Fluorescent Substrate: Add Hoechst 33342 to each cell suspension at a final concentration appropriate for the assay and continue to incubate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Stop the accumulation by washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
Analysis: Resuspend the cells in cold PBS and analyze the intracellular fluorescence intensity immediately using a flow cytometer or visualize and quantify using a fluorescence microscope.
-
Data Interpretation: An increase in intracellular fluorescence in the this compound-treated BCRP-overexpressing cells compared to the vehicle-treated control indicates inhibition of BCRP-mediated efflux.
Protocol 3: Western Blot Analysis of BCRP Protein Expression
This protocol is used to determine the effect of this compound on the expression levels of the BCRP protein.
Materials:
-
BCRP-overexpressing and parental cell lines.
-
Complete cell culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against BCRP/ABCG2.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Culture BCRP-overexpressing cells in the presence of this compound (e.g., 0.1, 1 µM) or vehicle control for various time points (e.g., 24, 48, 72, 96 hours).
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against BCRP and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the BCRP signal to the loading control to determine the relative change in BCRP expression.
Conclusion
This compound is a valuable research tool for investigating BCRP-mediated multidrug resistance. Its potency and specificity allow for the clear demonstration of the role of BCRP in drug efflux and resistance in a variety of in vitro models. The protocols outlined above provide a framework for researchers to effectively utilize this compound to study and potentially overcome BCRP-mediated drug resistance, ultimately contributing to the development of more effective cancer therapies.
References
The effective concentration range of YHO-13177 for in vitro studies.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentration range and experimental protocols for the in vitro use of YHO-13177, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). The provided information is intended to guide researchers in designing and executing experiments to study BCRP-mediated multidrug resistance in cancer cell lines.
Introduction to this compound
This compound is a novel acrylonitrile (B1666552) derivative that has been identified as a powerful inhibitor of the BCRP/ABCG2 transporter.[1][2][3] BCRP is an ATP-binding cassette (ABC) transporter that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents.[4][5] this compound reverses this resistance by inhibiting the efflux function of BCRP, thereby increasing the intracellular concentration and enhancing the cytotoxicity of anticancer drugs that are BCRP substrates.[1][2] It has shown specificity for BCRP, with no significant effect on P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[1][2]
Effective Concentration Range of this compound
The effective concentration of this compound for in vitro studies typically ranges from 0.01 to 1 µmol/L .[1] This range has been shown to be effective in reversing BCRP-mediated resistance to various anticancer drugs in BCRP-overexpressing cancer cell lines. The half-maximal reversal of drug resistance is generally observed within the 0.01 to 0.1 µmol/L range.[1] It is important to note that this compound itself shows no cytotoxic effects at concentrations up to 10 µmol/L in parental cancer cell lines that do not overexpress BCRP.[1]
Table 1: Effective Concentrations of this compound in Various In Vitro Assays
| Assay | Cell Lines | Anticancer Drug (BCRP Substrate) | Effective Concentration of this compound | Observed Effect | Reference |
| Reversal of Drug Resistance | HCT116/BCRP, A549/SN4 | SN-38, Topotecan, Mitoxantrone | 0.01 - 1 µmol/L | Concentration-dependent reversal of drug resistance. | [1] |
| Enhancement of Cytotoxicity | NCI-H460, NCI-H23, RPMI-8226, AsPC-1 | SN-38 | 0.01 - 1 µmol/L | Significant enhancement of SN-38 cytotoxicity. | [1][2] |
| Inhibition of Drug Efflux | HCT116/BCRP, A549/SN4 | Hoechst 33342 | 0.1 - 10 µmol/L | Increased intracellular accumulation of Hoechst 33342. | [1] |
| Downregulation of BCRP Protein | HCT116/BCRP | - | 1 µmol/L | Partial suppression of BCRP protein expression after 24 hours. | [1][2] |
Signaling Pathway Modulated by this compound
This compound primarily acts by inhibiting the function of the BCRP/ABCG2 transporter, a key component in multidrug resistance. It has also been observed to induce a post-transcriptional downregulation of the BCRP protein itself.[1] The degradation of BCRP is thought to occur through lysosome-mediated or ubiquitin-mediated pathways.[1]
Caption: Mechanism of this compound in reversing BCRP-mediated drug resistance.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Experimental Workflow Overview
Caption: General workflow for in vitro evaluation of this compound.
Cell Culture
-
Cell Lines: Use a pair of cancer cell lines: a parental, drug-sensitive line (e.g., HCT116, A549) and a BCRP-overexpressing, drug-resistant subline (e.g., HCT116/BCRP, A549/SN4).[1] Cell lines that intrinsically express BCRP (e.g., NCI-H460, RPMI-8226) can also be used.[1][2]
-
Culture Medium: Grow cells in RPMI 1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[1] For resistant cell lines, it may be necessary to maintain selective pressure by including a low concentration of the selecting drug in the culture medium, to be removed before experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of this compound to reverse BCRP-mediated drug resistance.
Materials:
-
96-well plates
-
Parental and BCRP-overexpressing cells
-
Anticancer drug (BCRP substrate, e.g., SN-38, topotecan, mitoxantrone)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 2-5 x 10³ cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the anticancer drug.
-
Treat the cells with the anticancer drug in the presence or absence of various concentrations of this compound (e.g., 0.01, 0.1, 1 µmol/L). Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The reversal fold is calculated as the IC50 of the drug alone divided by the IC50 of the drug in the presence of this compound.
Intracellular Drug Accumulation Assay
This assay measures the effect of this compound on the intracellular accumulation of a fluorescent BCRP substrate, such as Hoechst 33342.
Materials:
-
Parental and BCRP-overexpressing cells
-
Hoechst 33342
-
This compound
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest cells and resuspend them in fresh culture medium.
-
Incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µmol/L) or vehicle control for a short period (e.g., 30 minutes) at 37°C.[1]
-
Add Hoechst 33342 (e.g., 0.5 µg/mL) to the cell suspension and incubate for an additional 30-60 minutes at 37°C in the dark.[1]
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in PBS.
-
Analyze the intracellular fluorescence using a flow cytometer or visualize using a fluorescence microscope. An increase in fluorescence intensity in the presence of this compound indicates inhibition of BCRP-mediated efflux.
Western Blot Analysis for BCRP Expression
This protocol is used to determine if this compound affects the expression level of the BCRP protein.
Materials:
-
Parental and BCRP-overexpressing cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against BCRP
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound (e.g., 1 µmol/L) or vehicle for different time points (e.g., 6, 24, 48, 96 hours).[1]
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCRP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Solubility and Storage
-
Solubility: this compound has low aqueous solubility.[1] It is soluble in DMSO (e.g., up to 74 mg/mL).[3]
-
Storage: Store the solid compound at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for 1 month.[3] Avoid repeated freeze-thaw cycles.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
Preparing YHO-13177 stock solutions for laboratory use.
Application Notes and Protocols for YHO-13177
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[1][2][3] As an acrylonitrile (B1666552) derivative, this compound has been shown to reverse BCRP/ABCG2-mediated multidrug resistance in cancer cells, thereby enhancing the efficacy of various anticancer drugs.[4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo laboratory use, along with a summary of its chemical properties and mechanism of action.
Chemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₂O₃S | [2][6] |
| Molecular Weight | 370.46 g/mol | [2] |
| CAS Number | 912287-56-0 | [2][3] |
| Appearance | Solid powder | [6] |
| Solubility in DMSO | ≥ 70 mg/mL (188.94 mM) | [2][3] |
| Solubility in Water | Insoluble | [2][4] |
| Solubility in Ethanol | Insoluble | [2][3] |
| IC₅₀ | 10 nM for BCRP/ABCG2 | [1] |
Mechanism of Action
This compound functions as a specific inhibitor of the BCRP/ABCG2 transporter, a protein that plays a significant role in conferring multidrug resistance in cancer cells by actively effluxing chemotherapeutic agents.[4][5] By inhibiting this transporter, this compound increases the intracellular concentration of co-administered anticancer drugs, thereby restoring their cytotoxic effects.[4][5] Additionally, some studies suggest that this compound may also partially suppress the expression of BCRP protein.[4][5]
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 370.46 g/mol x 1000 mg/g = 3.7046 mg
-
-
-
Weighing:
-
Carefully weigh out approximately 3.7 mg of this compound powder and record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the weighed this compound to achieve a final concentration of 10 mM. For example, if you weighed exactly 3.70 mg, add 1.0 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
Preparation of this compound Working Solution for In Vivo Use
This protocol is adapted from a published method for preparing a this compound formulation suitable for administration in animal models.[1] This formulation results in a clear solution.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a concentrated DMSO stock solution:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in the in vitro protocol.
-
-
Formulation (for 1 mL of working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix gently but thoroughly.
-
-
Administration:
-
The final concentration of this compound in this formulation is 2.5 mg/mL.
-
This solution should be prepared fresh before each experiment.
-
Note: For in vivo studies, a water-soluble prodrug of this compound, known as YHO-13351, has also been used and is rapidly converted to this compound in vivo.[4]
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[6]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
These protocols provide a standardized approach to preparing this compound solutions for laboratory research. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results. For specific experimental applications, further optimization of concentrations and formulations may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
YHO-13177: A Powerful Tool for Investigating BCRP-Mediated Drug Efflux
Application Note & Protocols
For researchers, scientists, and drug development professionals, understanding and overcoming multidrug resistance (MDR) is a critical challenge in cancer therapy. One of the key players in MDR is the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pumps a wide range of anticancer drugs out of cancer cells, reducing their efficacy. YHO-13177, a novel acrylonitrile (B1666552) derivative, has emerged as a potent and specific inhibitor of BCRP, making it an invaluable research tool for studying and potentially reversing BCRP-mediated drug resistance.[1][2][3][4]
This compound exhibits a dual mechanism of action. It directly inhibits the efflux function of BCRP, leading to increased intracellular accumulation of substrate drugs.[1][2] Additionally, prolonged exposure to this compound can lead to a reduction in BCRP protein expression, further sensitizing resistant cells to chemotherapy.[1][2][5] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of drug efflux pumps.
Data Presentation
In Vitro Efficacy of this compound in Reversing BCRP-Mediated Drug Resistance
| Cell Line | Resistant to | This compound Concentration (µM) | Fold Reversal of Resistance | Reference |
| HCT116/BCRP | SN-38 | 0.01 - 1 | Concentration-dependent | [1] |
| HCT116/BCRP | Topotecan | 0.01 - 1 | Concentration-dependent | [1] |
| HCT116/BCRP | Mitoxantrone | 0.01 - 1 | Concentration-dependent | [1] |
| A549/SN4 | SN-38 | 0.01 - 1 | Concentration-dependent (~10-fold resistance reversed) | [1] |
| A549/SN4 | Topotecan | 0.01 - 1 | Concentration-dependent | [1] |
| A549/SN4 | Mitoxantrone | 0.01 - 1 | Concentration-dependent | [1] |
Specificity of this compound
| Efflux Pump | Cell Line | Substrate Drug | This compound Effect | Reference |
| P-glycoprotein (P-gp/MDR1) | K562/MDR | Paclitaxel | No effect | [1][2] |
| Multidrug Resistance-Associated Protein 1 (MRP1) | KB-3-1/MRP1 | Doxorubicin | No effect | [1][2] |
Effect of this compound on Intracellular Drug Accumulation
| Cell Line | Substrate | This compound Concentration (µM) | Observation | Reference |
| HCT116/BCRP | Hoechst 33342 | 0.1 - 10 | Significant, concentration-dependent increase in accumulation | [1] |
| A549/SN4 | Hoechst 33342 | 0.1 - 10 | Significant, concentration-dependent increase in accumulation | [1] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing YHO-13177 Efficacy in Reversing BCRP-Mediated Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of YHO-13177, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), in reversing multidrug resistance (MDR) in cancer cells. The protocols outlined below cover key in vitro and in vivo experiments to characterize the activity of this compound and its water-soluble prodrug, YHO-13351.
Introduction
The overexpression of ATP-binding cassette (ABC) transporters, such as BCRP/ABCG2, is a significant mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic agents. This compound is a novel acrylonitrile (B1666552) derivative that has been shown to effectively reverse BCRP-mediated resistance, thereby restoring the cytotoxic efficacy of anticancer drugs.[1][2][3] This document details the experimental procedures to assess this reversal effect.
This compound acts as a potent and specific inhibitor of BCRP.[1] Its mechanism of action involves inhibiting the drug efflux function of BCRP and also partially suppressing the expression of the BCRP protein.[1][2] It has demonstrated efficacy in potentiating the cytotoxicity of BCRP substrates like SN-38 (an active metabolite of irinotecan), mitoxantrone, and topotecan (B1662842) in cancer cells that express BCRP.[1][2][3] Importantly, this compound shows selectivity for BCRP and does not significantly affect P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1) mediated resistance.[1][2] For in vivo studies, the water-soluble prodrug YHO-13351 is utilized, which is rapidly converted to this compound in the body.[1][2][3]
Data Presentation
Table 1: In Vitro Reversal of Drug Resistance by this compound
| Cell Line | Anticancer Drug | This compound (µM) | IC50 (nM) | Fold Reversal |
| HCT116/BCRP | SN-38 | 0 | ~30 | - |
| 0.1 | ~3 | 10 | ||
| Topotecan | 0 | ~200 | - | |
| 0.1 | ~20 | 10 | ||
| Mitoxantrone | 0 | ~100 | - | |
| 0.1 | ~10 | 10 | ||
| A549/SN4 | SN-38 | 0 | ~40 | - |
| 0.1 | ~4 | 10 |
Note: IC50 values are approximate and may vary based on experimental conditions. Data is compiled from findings indicating that this compound reverses resistance in a concentration-dependent manner.[1]
Table 2: Specificity of this compound for BCRP-Mediated Resistance
| Cell Line | Transporter | Resistant To | This compound (1 µM) Effect |
| K562/MDR1 | P-glycoprotein | Paclitaxel | No significant reversal |
| KB-3-1/MRP1 | MRP1 | Doxorubicin | No significant reversal |
This table summarizes the selectivity of this compound, which does not reverse drug resistance mediated by P-glycoprotein or MRP1.[1][2]
Mandatory Visualizations
References
Troubleshooting & Optimization
How to address the low water solubility of YHO-13177.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the low water solubility of YHO-13177. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter.[1][2] BCRP is known to confer multidrug resistance in cancer cells by actively effluxing chemotherapeutic drugs.[3][4] this compound's utility in research lies in its ability to reverse this resistance. However, this compound exhibits very low solubility in aqueous solutions, which can pose significant challenges for its use in both in vitro and in vivo experimental settings.[5]
Q2: What is the recommended solvent for preparing this compound solutions for in vitro experiments?
A2: For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] It is practically insoluble in water and ethanol.[2]
Q3: What is the maximum concentration of DMSO that can be used in cell culture assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v).[6] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous experimental buffer or medium. For most cell-based assays, a final DMSO concentration of 0.1% is a widely accepted and safe limit.[6]
Q4: For in vivo studies, how can the low water solubility of this compound be overcome?
A4: Due to its poor water solubility, direct administration of this compound in vivo is challenging. To address this, a water-soluble diethylaminoacetate prodrug, YHO-13351, was developed.[1] Following administration, YHO-13351 is rapidly converted to the active compound, this compound, in the body.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and specific inhibitor of BCRP/ABCG2.[1][5] Its primary mechanism is the inhibition of the BCRP-mediated drug efflux, which leads to an increased intracellular accumulation of chemotherapeutic drugs that are BCRP substrates.[1][5] Additionally, some studies have shown that this compound can also partially suppress the expression of the BCRP protein after prolonged exposure (more than 24 hours).[1][7]
Troubleshooting Guide: Preparing this compound Solutions for In Vitro Assays
This guide provides a step-by-step protocol for preparing this compound solutions for use in cell-based assays and other in vitro experiments.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 370.47 g/mol | [2] |
| Solubility in DMSO | ≥ 74 mg/mL (approximately 199.74 mM) | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) | [6] |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
Part 1: Preparing a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance and place it in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (370.47 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example for 1 mg to make a 10 mM stock:
-
Volume (L) = 0.001 g / (0.01 mol/L * 370.47 g/mol ) = 0.0002699 L = 269.9 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied. Ensure the solution is clear before proceeding.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 2: Preparing Working Solutions for Cell Culture
-
Prepare Intermediate Dilutions (if necessary): From your high-concentration stock solution, you may need to prepare intermediate dilutions in pure DMSO. This is particularly useful for creating a range of final concentrations for your experiment.
-
Prepare Final Aqueous Solution:
-
Pre-warm your cell culture medium or experimental buffer to the desired temperature (e.g., 37°C).
-
Add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous solution. Crucially, add the DMSO stock to the aqueous buffer, not the other way around.
-
Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion. This helps to prevent the compound from precipitating out of solution.
-
Ensure the final concentration of DMSO in your working solution is below the cytotoxic threshold for your cell line (ideally ≤ 0.1%).
-
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions for in vitro use.
BCRP/ABCG2 Signaling Pathway and Inhibition by this compound
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a transmembrane protein that functions as an ATP-dependent efflux pump. It plays a crucial role in multidrug resistance by actively transporting a wide range of substrates, including many anticancer drugs, out of the cell. This reduces the intracellular concentration of these drugs, thereby diminishing their therapeutic efficacy.
This compound acts as a potent inhibitor of this process. Its primary mechanism involves directly blocking the transport function of BCRP. By inhibiting the pump, this compound allows the anticancer drugs to accumulate within the cancer cells, restoring their cytotoxic effects. In some cases, prolonged exposure to this compound may also lead to a reduction in the total amount of BCRP protein expressed by the cells.
Diagram of BCRP-Mediated Drug Efflux and Inhibition by this compound
Caption: Mechanism of BCRP/ABCG2-mediated drug efflux and its inhibition by this compound.
References
- 1. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing YHO-13177 Dosage for In Vivo Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YHO-13177 in in vivo mouse models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy of this compound | Low bioavailability due to poor water solubility of this compound.[1] | Utilize the water-soluble prodrug, YHO-13351, which is rapidly converted to this compound in vivo.[1][2] |
| Suboptimal dosage or administration route. | Refer to the dosage and administration tables below. Oral administration of YHO-13351 has shown high bioavailability (86.5%).[1] | |
| The co-administered chemotherapeutic agent is not a substrate of BCRP. | This compound specifically inhibits the BCRP/ABCG2 transporter.[1][2] Ensure the chemotherapeutic drug (e.g., irinotecan (B1672180), topotecan, mitoxantrone, SN-38) is a known BCRP substrate.[1][2] | |
| Timing of administration is not optimized. | This compound increases intracellular accumulation of BCRP substrates within 30 minutes.[1][2] Consider administering YHO-13351 shortly before or concurrently with the chemotherapeutic agent. | |
| Toxicity or adverse effects observed in mice | The chemotherapeutic agent's toxicity is enhanced by BCRP inhibition. | Reduce the dose of the chemotherapeutic agent when co-administered with YHO-13351. Monitor for signs of toxicity such as significant body weight loss.[1] |
| This compound or its prodrug may have intrinsic toxicity at very high doses. | This compound itself is not cytotoxic at effective concentrations (IC50 > 10 μmol/L in vitro).[1] YHO-13351 alone has not shown remarkable decreases in body weight in xenograft models.[1] If toxicity is observed, consider a dose de-escalation study for YHO-13351. | |
| Variability in experimental results | Inconsistent conversion of the prodrug YHO-13351 to this compound. | While rapid conversion is reported, factors like mouse strain or health status could play a role. Ensure consistent experimental conditions. |
| Differences in BCRP expression levels in the tumor model. | Confirm BCRP expression in your xenograft or syngeneic model. This compound's efficacy is dependent on BCRP expression.[1][2] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a novel acrylonitrile (B1666552) derivative that acts as a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter.[1][2][3] Overexpression of BCRP in cancer cells leads to multidrug resistance by actively pumping chemotherapeutic drugs out of the cell.[4] this compound reverses this resistance through two main mechanisms:
-
Inhibition of BCRP's drug efflux function: this compound quickly increases the intracellular concentration of BCRP substrate drugs.[1][2]
-
Downregulation of BCRP protein expression: Prolonged exposure (over 24 hours) to this compound can lead to a partial suppression of BCRP protein levels.[1][2][4]
Caption: Mechanism of this compound in reversing BCRP-mediated drug resistance.
2. Why should I use the prodrug YHO-13351 instead of this compound for in vivo studies?
This compound has very low water solubility (<0.1 mg/mL), making it difficult to administer effectively in vivo.[1] YHO-13351 is a water-soluble diethylaminoacetate prodrug of this compound (solubility > 100 mg/mL) that is rapidly and efficiently converted to the active compound, this compound, in mice.[1][2]
3. What are the recommended dosages and administration routes for YHO-13351 in mice?
The optimal dosage will depend on the specific mouse model, tumor type, and the co-administered chemotherapeutic agent. However, published studies provide a strong starting point.
Pharmacokinetic Profile of this compound after YHO-13351 Administration in ICR Mice [1]
| Administration Route | YHO-13351 Dose | Peak Plasma Concentration of this compound (Cmax) | Time to Peak (Tmax) |
| Intravenous (i.v.) | 31 mg/kg | 19.7 ± 2.0 µmol/L | 5 minutes |
| Oral (p.o.) | 117 mg/kg | 27.3 ± 5.3 µmol/L | 30 minutes |
Efficacy Studies of YHO-13351 in Combination with Chemotherapy [1]
| Mouse Model | YHO-13351 Dose & Route | Chemotherapeutic Agent & Dose | Outcome |
| P388/BCRP inoculated mice | 100 or 200 mg/kg i.p. | Irinotecan 30 mg/kg i.p. | Significantly increased survival time |
| HCT116/BCRP xenograft | 117 mg/kg p.o. | Irinotecan 30 mg/kg i.p. | Significantly suppressed tumor growth |
4. How specific is this compound for the BCRP transporter?
This compound has demonstrated high specificity for BCRP. Studies have shown that it does not significantly affect P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1) mediated drug resistance at concentrations effective for BCRP inhibition.[1]
Caption: Specificity of this compound for BCRP over other ABC transporters.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is a general guideline and should be adapted to the specific experimental design.
-
Cell Culture and Implantation:
-
Culture human cancer cells overexpressing BCRP (e.g., HCT116/BCRP) under standard conditions.[1]
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
-
Implant cells subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).[5][6]
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle control, YHO-13351 alone, Chemotherapeutic agent alone, Combination therapy).
-
YHO-13351 Preparation: Dissolve YHO-13351 in a suitable vehicle (e.g., saline or water for oral gavage).
-
Administration:
-
Administer YHO-13351 (e.g., 117 mg/kg) via oral gavage.
-
Administer the chemotherapeutic agent (e.g., irinotecan 30 mg/kg) via intraperitoneal (i.p.) injection, typically 30-60 minutes after YHO-13351 administration.
-
-
Repeat treatments according to the established schedule (e.g., every other day for a specified number of cycles).[7]
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor body weight and general health of the animals.[7]
-
The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.
-
Caption: General workflow for an in vivo efficacy study using YHO-13351.
Protocol 2: Pharmacokinetic Study
-
Animal and Dosing:
-
Blood Collection:
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Blood can be collected via cardiac puncture (terminal) or retro-orbital sinus sampling under anesthesia.[1]
-
Use heparinized syringes to prevent coagulation.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentration of this compound using a validated method such as HPLC or LC-MS/MS.[8]
-
-
Data Analysis:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Evaluation of Novel Anticancer Agents in Triple Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 9. Plasma pharmacokinetics and tissue distribution of the breast cancer resistance protein (BCRP/ABCG2) inhibitor fumitremorgin C in SCID mice bearing T8 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize the cytotoxicity of YHO-13177 itself in experiments.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential issues when using YHO-13177 in experiments, with a focus on minimizing any potential for cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic on its own?
A1: At the concentrations effective for reversing BCRP/ABCG2-mediated drug resistance, this compound is generally not considered to be cytotoxic.[1][2] Studies have shown that this compound, at concentrations ranging from 0.01 to 1 µmol/L, effectively reverses drug resistance without exhibiting cytotoxic effects on various cancer cell lines.[1] The IC50 value for this compound's cytotoxic effect has been reported to be higher than 10 µmol/L in cell lines such as A549 and HCT116.[1]
Q2: I am observing unexpected cytotoxicity in my cell line when using this compound. What are the possible causes and solutions?
A2: While this compound has a high IC50 for cytotoxicity, several factors could contribute to unexpected cell death in your experiments. Here are some potential causes and troubleshooting steps:
-
Concentration and Exposure Time Optimization: Cytotoxicity is often dose- and time-dependent.[3] Ensure you are using the recommended concentration range for BCRP inhibition (0.01 to 1 µmol/L). If you are using higher concentrations, consider reducing them. Similarly, long exposure times could potentially lead to off-target effects. Optimizing both concentration and duration is crucial.
-
Solvent Effects: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[1] High concentrations of DMSO can be toxic to cells. It is critical to ensure that the final concentration of the solvent in your culture medium is consistent across all treatments, including vehicle controls, and is at a non-toxic level (typically below 0.5%).
-
Cell Line Sensitivity: While generally non-toxic at effective concentrations, it is possible that your specific cell line has a higher sensitivity to this compound. It is recommended to perform a preliminary dose-response experiment with this compound alone to determine its intrinsic cytotoxicity in your cell line of interest.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell confluency, nutrient depletion, or contamination (e.g., mycoplasma), can make cells more susceptible to stress and drug-induced toxicity.[3][4] Maintaining healthy and consistent cell cultures is essential.
-
Assay Interference: The method used to measure cytotoxicity can sometimes be influenced by the compound itself. For example, some compounds can interfere with the chemical reactions of viability assays like the MTT assay, leading to a misinterpretation of results.[5] It is advisable to use a secondary, mechanistically different cytotoxicity assay to confirm your findings (e.g., a membrane integrity assay like LDH release alongside a metabolic assay like MTT).
Q3: What is the mechanism of action of this compound, and how does it relate to potential cytotoxicity?
A3: this compound primarily functions as a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter.[1][2] Its mechanism involves both the inhibition of the drug transport function of BCRP and the post-transcriptional downregulation of BCRP protein expression.[1][6] By inhibiting BCRP, this compound increases the intracellular accumulation of co-administered anticancer drugs that are substrates of this transporter, thereby potentiating their cytotoxic effects.[2] The low intrinsic cytotoxicity of this compound at effective concentrations suggests that its primary mechanism of action is targeted towards BCRP and does not significantly impact general cell viability pathways.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize potential cytotoxicity associated with this compound.
Data Presentation: this compound Cytotoxicity Profile
| Cell Line | This compound Concentration for BCRP Inhibition | Intrinsic Cytotoxicity (IC50) | Reference |
| A549 (Human Lung Cancer) | 0.01 to 1 µmol/L | > 10 µmol/L | [1] |
| HCT116 (Human Colon Cancer) | 0.01 to 1 µmol/L | > 10 µmol/L | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound
This protocol outlines a general method for determining the IC50 of this compound in your specific cell line using a standard MTT assay.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density for your cell line.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µmol/L).
-
Include untreated control wells and vehicle (DMSO) control wells. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing unexpected cytotoxicity.
Caption: Mechanism of action of this compound in reversing drug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming challenges in the delivery of YHO-13177 to target cells.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the delivery of YHO-13177 to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel acrylonitrile (B1666552) derivative that acts as a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3][4] BCRP is an ATP-binding cassette (ABC) transporter protein that can pump various anticancer drugs out of cancer cells, leading to multidrug resistance (MDR).[5][6] this compound reverses this resistance through a dual mechanism: it inhibits the drug efflux function of BCRP and also partially suppresses the expression of the BCRP protein.[1][7]
Q2: What is the primary challenge in the delivery of this compound?
The main challenge in delivering this compound is its very low solubility in water.[1] This property makes it difficult to administer, particularly for in vivo studies.[1]
Q3: How has the solubility issue of this compound been addressed?
To overcome the poor water solubility of this compound, a water-soluble prodrug, YHO-13351, has been developed.[1][7] In vivo, YHO-13351 is rapidly converted into the active compound, this compound.[1][7]
Q4: In which cancer cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in reversing BCRP-mediated drug resistance in several cancer cell lines, including:
-
BCRP-transduced human colon cancer HCT116 (HCT116/BCRP) cells.[1][7]
-
SN-38-resistant human lung cancer A549 (A549/SN4) cells that express BCRP.[1][7]
-
Human lung cancer NCI-H460 and NCI-H23 cells.[7]
-
Myeloma RPMI-8226 cells.[7]
-
Pancreatic cancer AsPC-1 cells.[7]
Q5: Is this compound cytotoxic on its own?
Under the experimental conditions reported, this compound itself did not show cytotoxic effects on the cancer cells at concentrations effective for reversing drug resistance.[1] For instance, the IC50 value of this compound for a cytotoxic effect on HCT116 and A549 cells was higher than 10 μmol/L.[1]
Troubleshooting Guide
In Vitro Experiments
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in a suitable solvent like DMSO.[3] When preparing the final working concentration in the medium, ensure rapid and thorough mixing. It may also be beneficial to pre-warm the medium. Avoid using a final DMSO concentration that is toxic to the cells (typically <0.5%). |
| Inconsistent results in cytotoxicity or drug resistance reversal assays. | 1. Variability in cell health and passage number. 2. Inaccurate drug concentrations. 3. Fluctuation in BCRP expression levels. | 1. Use cells within a consistent and low passage number range. Regularly monitor cell morphology and growth rates. 2. Calibrate pipettes regularly and prepare fresh drug dilutions for each experiment. 3. Periodically verify BCRP expression levels in your resistant cell lines using Western blotting or flow cytometry. |
| No significant reversal of drug resistance observed. | 1. The drug resistance in the cell line is not primarily mediated by BCRP. 2. The concentration of this compound is too low. 3. The incubation time is insufficient. | 1. Confirm that your cell line overexpresses BCRP and that the resistance is specific to BCRP substrates. This compound does not affect P-glycoprotein or MRP1-mediated resistance.[7] 2. Perform a dose-response experiment with this compound (e.g., 0.01 to 1 μmol/L) to determine the optimal concentration for your cell line.[1] 3. For effects on BCRP protein expression, a longer incubation time (e.g., 96 hours) may be required.[1] |
In Vivo Experiments
| Problem | Possible Cause | Suggested Solution |
| Difficulty in administering this compound to animals. | Poor water solubility of this compound. | Use the water-soluble prodrug, YHO-13351, for in vivo studies.[1][7] YHO-13351 can be administered intravenously or orally and is rapidly converted to this compound.[1] |
| Low plasma concentration of this compound. | 1. Inadequate dosage of YHO-13351. 2. Rapid metabolism or clearance of this compound. | 1. Optimize the dosage of YHO-13351. Studies have shown that oral administration of 117 mg/kg of YHO-13351 in mice resulted in a peak plasma concentration of 27.3 μmol/L of this compound.[1] 2. Conduct pharmacokinetic studies to determine the half-life of this compound in your animal model and adjust the dosing schedule accordingly. |
| Lack of tumor growth inhibition in xenograft models. | 1. Insufficient co-administration of the chemotherapeutic agent. 2. The tumor model does not have BCRP-mediated resistance. 3. Suboptimal timing of YHO-13351 and chemotherapy administration. | 1. Ensure that the chemotherapeutic agent being used is a substrate of BCRP (e.g., SN-38, topotecan, mitoxantrone).[1] 2. Confirm BCRP expression in the xenograft tumors. 3. Administer YHO-13351 prior to or concurrently with the chemotherapeutic agent to ensure that BCRP is inhibited when the anticancer drug reaches the tumor. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Reversing BCRP-Mediated Drug Resistance
| Cell Line | Chemotherapeutic Agent | This compound Concentration (μmol/L) | Effect on IC50 of Chemotherapeutic Agent |
| HCT116/BCRP | SN-38, topotecan, mitoxantrone | 0.01 - 1 | Concentration-dependent reversal of resistance |
| A549/SN4 | SN-38, topotecan, mitoxantrone | 0.01 - 1 | Concentration-dependent reversal of resistance |
| RPMI-8226, NCI-H23, NCI-H460, AsPC-1 | SN-38 | Not specified | Significant enhancement of cytotoxicity |
Data synthesized from literature.[1][7]
Table 2: In Vivo Plasma Concentrations of this compound after Administration of YHO-13351 in Mice
| Administration Route | YHO-13351 Dose | Peak Plasma Concentration of this compound (μmol/L) |
| Intravenous | 31 mg/kg | 19.7 |
| Oral | 117 mg/kg | 27.3 |
Data from a study in mice.[1]
Experimental Protocols
1. In Vitro Cytotoxicity Assay
This protocol is for determining the effect of this compound on the cytotoxicity of a chemotherapeutic agent in BCRP-expressing cells.
-
Cell Seeding: Seed the cancer cells (both the parental sensitive line and the BCRP-overexpressing resistant line) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the chemotherapeutic agent in the cell culture medium.
-
Treatment: Add this compound to the wells at various concentrations (e.g., 0.01, 0.1, 1 μmol/L). Include a vehicle control (DMSO). Immediately after, add the serial dilutions of the chemotherapeutic agent.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 in the resistant cells upon treatment with this compound indicates a reversal of resistance.
2. Western Blotting for BCRP Expression
This protocol is for examining the effect of this compound on the expression level of the BCRP protein.
-
Cell Treatment: Culture the BCRP-expressing cells in the presence or absence of this compound (e.g., at 0.01 to 1 μmol/L) for a designated time (e.g., 96 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCRP overnight at 4°C.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Include a loading control, such as β-actin, to ensure equal protein loading.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression of BCRP in treated versus untreated cells.
Visualizations
Caption: Mechanism of action of this compound in overcoming BCRP-mediated drug resistance.
Caption: Experimental workflow for assessing the reversal of drug resistance by this compound.
Caption: Relationship between the prodrug YHO-13351 and the active drug this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing YHO-13177 Incubation for Maximal BCRP Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on using YHO-13177 to achieve maximal inhibition of the Breast Cancer Resistance Protein (BCRP/ABCG2). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inhibiting BCRP?
A1: this compound exhibits a dual mechanism of action to inhibit BCRP. It acts as a potent and specific direct inhibitor of the BCRP transport function, and it also suppresses the expression of the BCRP protein.[1] The direct inhibition is a rapid process, while the reduction in protein expression occurs over a longer timeframe.[1][2]
Q2: How quickly can I expect to see BCRP inhibition with this compound?
A2: The direct inhibition of BCRP's drug efflux activity can be observed as early as 30 minutes after applying this compound.[1][2] This is evident by the increased intracellular accumulation of BCRP substrates.[1]
Q3: What is the optimal incubation time to achieve maximal BCRP inhibition?
A3: The optimal incubation time depends on the desired outcome of your experiment:
-
For studying the direct inhibition of BCRP transport function: A short incubation period of 30 minutes to 6 hours is sufficient.[1]
-
For achieving maximal reversal of drug resistance through both direct inhibition and protein downregulation: A longer incubation of 24 hours or more is necessary to observe the suppression of BCRP protein expression.[1][2] Continuous treatment for 72 to 120 hours has been shown to be effective in cytotoxicity assays.[1]
Q4: What is the recommended concentration range for this compound?
A4: this compound is a potent inhibitor with an IC50 value of approximately 10 nM for BCRP.[3][4] In cell-based assays, concentrations ranging from 0.01 to 1 µmol/L have been shown to effectively reverse BCRP-mediated drug resistance.[1]
Q5: Is this compound specific to BCRP?
A5: Yes, this compound is a specific inhibitor of BCRP. Studies have shown that it has little to no effect on other major ABC transporters like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1) at concentrations effective for BCRP inhibition.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in substrate accumulation after short incubation (e.g., 30-60 minutes). | 1. This compound concentration is too low. 2. The chosen substrate is not specific to BCRP. 3. Issues with the detection method (e.g., fluorescence quenching). | 1. Perform a dose-response experiment with this compound (e.g., 0.01 to 1 µmol/L). 2. Use a validated BCRP substrate such as Hoechst 33342, estrone-3-sulfate, or SN-38.[1][5] 3. Ensure your experimental setup is optimized for the chosen substrate and detection method. |
| Inconsistent results in cytotoxicity assays. | 1. Incubation time is too short to observe the full effect. 2. This compound itself is causing cytotoxicity at high concentrations. 3. Cell line has low or variable BCRP expression. | 1. For cytotoxicity assays, a longer incubation time (e.g., 72-120 hours) is recommended to see the combined effect of direct inhibition and protein downregulation.[1] 2. Determine the IC50 of this compound alone in your cell line to ensure you are working in a non-toxic concentration range (typically >10 µmol/L).[1] 3. Verify BCRP expression levels in your cell line using Western blotting or flow cytometry. |
| No decrease in BCRP protein levels after 24 hours of incubation. | 1. Insufficient incubation time. 2. This compound concentration is too low for protein downregulation. 3. Issues with Western blot protocol or antibodies. | 1. Extend the incubation time to 48, 72, or even 96 hours, as the effect is time-dependent.[1][3] 2. A concentration of 1 µmol/L has been shown to be effective for suppressing BCRP expression.[1][6] 3. Optimize your Western blot protocol and validate the specificity of your BCRP antibody. |
Quantitative Data Summary
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Lines | Reference(s) |
| IC50 for BCRP Inhibition | ~10 nM | Not specified | [3][4] |
| Effective Concentration for Reversing Drug Resistance | 0.01 - 1 µmol/L | HCT116/BCRP, A549/SN4 | [1] |
| Concentration for BCRP Protein Suppression | 1 µmol/L | HCT116/BCRP | [1][6] |
Table 2: Time-Dependent Effects of this compound
| Effect | Incubation Time | Cell Lines | Reference(s) |
| Increased Intracellular Accumulation of BCRP Substrate | 30 minutes | HCT116/BCRP, A549/SN4 | [1][2] |
| Suppression of BCRP Protein Expression | > 24 hours | HCT116/BCRP, A549/SN4 | [1][2][3] |
| Reversal of Drug Resistance in Cytotoxicity Assays | 72 - 120 hours | HCT116/BCRP, A549/SN4 | [1] |
Experimental Protocols
Protocol 1: BCRP Substrate Accumulation Assay
This protocol is designed to assess the direct inhibitory effect of this compound on BCRP transport function.
Materials:
-
BCRP-overexpressing cells (e.g., HCT116/BCRP) and parental cells (e.g., HCT116)
-
This compound
-
BCRP substrate (e.g., Hoechst 33342)
-
Appropriate cell culture medium and buffers
-
Fluorescence microscope or plate reader
Procedure:
-
Seed BCRP-overexpressing and parental cells in a suitable plate format (e.g., 96-well plate).
-
Allow cells to adhere and grow to a desired confluency.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 10 µmol/L) or vehicle control for 30 minutes.[1]
-
Add the BCRP substrate (e.g., 0.5 µg/mL Hoechst 33342) to the wells and incubate for an additional 30 minutes.[1]
-
Wash the cells with ice-cold buffer to remove extracellular substrate.
-
Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.
-
Quantify the increase in substrate accumulation in the presence of this compound compared to the vehicle control.
Protocol 2: Western Blot for BCRP Protein Expression
This protocol is used to evaluate the effect of this compound on BCRP protein levels.
Materials:
-
BCRP-overexpressing cells (e.g., HCT116/BCRP)
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibody against BCRP and a loading control (e.g., α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat BCRP-overexpressing cells with this compound (e.g., 1 µmol/L) or vehicle control for various time points (e.g., 6, 24, 48, 72, 96 hours).[1][6]
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative BCRP protein levels, normalized to the loading control.
Visualizations
Caption: Experimental workflows for assessing BCRP inhibition by this compound.
Caption: Dual mechanism of action of this compound on BCRP.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BCRP Inhibition | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
How to control for the effects of DMSO when using YHO-13177.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of Dimethyl Sulfoxide (B87167) (DMSO) as a solvent for YHO-13177 in in-vitro experiments. Adhering to these guidelines is crucial for obtaining accurate and reproducible results by controlling for the confounding effects of the solvent.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO necessary for my this compound experiments?
This compound has very low solubility in aqueous solutions.[1] DMSO is a polar, aprotic organic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an essential vehicle for preparing this compound stock solutions for cell-based assays.[2]
Q2: Can DMSO affect my experimental results?
Yes. DMSO is not biologically inert and can exert its own effects on cell cultures in a dose-dependent manner. These effects can include alterations in cell growth, viability, differentiation, and gene expression.[2] At certain concentrations, DMSO has been shown to induce apoptosis and affect the cell cycle.[3] Therefore, it is critical to use appropriate controls to distinguish the effects of this compound from those of its solvent.
Q3: What is a "vehicle control" and why is it essential for my this compound experiments?
A vehicle control is a sample group treated with the same concentration of DMSO as your experimental group, but without this compound. This control is crucial for isolating the specific biological effects of this compound.[4] Any cellular changes observed in the vehicle control group can be attributed to DMSO, allowing you to determine the net effect of this compound by comparing the this compound-treated group to the vehicle control group.
Q4: What is the recommended final concentration of DMSO for in-vitro experiments with this compound?
For in-vitro experiments involving this compound, the final concentration of DMSO in all treatments, including control cultures, should be adjusted to 0.1% .[1] This concentration is generally considered safe for most cell lines with minimal impact on viability or signaling pathways.[4]
Q5: My vehicle control group is showing unexpected changes in multidrug resistance or transporter expression. Is this normal?
This is a known phenomenon. While this compound is a specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), DMSO itself has been reported to have complex effects on multidrug resistance (MDR) mechanisms.[3] For instance, some studies have shown that DMSO can decrease MDR activity.[3] This underscores the importance of the vehicle control; by comparing your this compound-treated group directly against the DMSO-only vehicle control, you can parse out the specific inhibitory effects of this compound on BCRP/ABCG2.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High cell death in the vehicle control group. | The final DMSO concentration may be too high for your specific cell line. | 1. Verify DMSO Concentration: Double-check your calculations to ensure the final concentration of DMSO in your media does not exceed the recommended limits. 2. Perform a DMSO Dose-Response: Conduct a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line (see Protocol 1). 3. Lower DMSO Concentration: If possible, prepare a more concentrated stock of this compound to lower the final DMSO percentage in your assay. |
| Inconsistent results between experiments. | Variability in DMSO stock solution or final concentration. | 1. Use Fresh DMSO: Use a fresh, unopened bottle of high-purity, sterile-filtered DMSO, as it is hygroscopic and can absorb water over time, which may affect solubility. 2. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 3. Consistent Dilution: Ensure the final DMSO concentration is identical across all experimental and control groups. |
| No observable effect of this compound compared to the vehicle control. | The effect of DMSO may be masking the effect of this compound, or there may be an issue with the compound. | 1. Review Vehicle Control Data: Carefully analyze the data from your vehicle control to understand the baseline effects of DMSO in your assay. 2. Confirm this compound Activity: Test the activity of your this compound stock on a well-characterized, sensitive cell line to confirm its potency. 3. Optimize Assay Conditions: Consider adjusting the incubation time or the concentration of this compound used. |
Data Presentation: DMSO Cytotoxicity
The following tables summarize the reported cytotoxic effects of DMSO on cell lines commonly used in this compound research. This data can help you determine a safe starting concentration for your experiments.
Table 1: Effect of DMSO on A549 Cell Viability
| DMSO Concentration | Effect on A549 Cells | Reference |
| ≤ 0.5% | Non-cytotoxic and non-genotoxic. | [5] |
| 1% | Slight genotoxicity may occur. | [5] |
| 1.5% | Cytotoxicity becomes evident. | [6] |
| 2-3% | Highly cytotoxic, leading to significant cell death (40-60%). | [5] |
| 10% | No significant cytotoxicity reported in one study, but enhanced the cytotoxicity of cisplatin (B142131) in another. | [3][7] |
Table 2: Effect of DMSO on HCT-116 Cell Viability
| DMSO Concentration | Effect on HCT-116 Cells | Reference |
| 0.3125% | Minimal cytotoxicity. | |
| 1% | Decreased cell viability. | |
| >2% | Significant cytotoxicity observed. | [8] |
| IC50 (24h) | ~3.28% | [8] |
| IC50 (48h) | ~2.93% | [8] |
| IC50 (72h) | ~2.84% | [8] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO In Vitro
This protocol helps you determine the highest concentration of DMSO that does not significantly affect the viability of your cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density you will use for your this compound experiments. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is considered safe for your experiments.
Protocol 2: General Workflow for a this compound Experiment with a DMSO Vehicle Control
1. Stock Solution Preparation:
- This compound Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
- Vehicle Stock: Use 100% DMSO as your vehicle stock.
2. Working Solution Preparation:
- This compound Group: Dilute the this compound stock solution in your cell culture medium to the final desired experimental concentrations. Ensure the final DMSO concentration is at or below the maximum tolerated level determined in Protocol 1 (and ideally at 0.1%).
- Vehicle Control Group: Dilute the 100% DMSO vehicle stock in the same cell culture medium to the exact same final DMSO concentration as the this compound group.
3. Cell Treatment:
- Replace the existing medium in your cell culture plates with the prepared working solutions for the "untreated," "vehicle control," and "this compound-treated" groups.
4. Incubation and Analysis:
- Incubate the cells for the desired experimental duration.
- Perform your downstream analysis (e.g., cytotoxicity assay, protein expression analysis).
5. Data Interpretation:
- Subtract the effects observed in the "untreated" group from the "vehicle control" group to understand the impact of DMSO.
- Subtract the effects observed in the "vehicle control" group from the "this compound-treated" group to determine the specific effect of this compound.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. scialert.net [scialert.net]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. imrpress.com [imrpress.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
How to ensure the complete conversion of YHO-13351 to YHO-13177 in vivo.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete in vivo conversion of the prodrug YHO-13351 to its active metabolite, YHO-13177.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between YHO-13351 and this compound?
A1: YHO-13351 is a water-soluble diethylaminoacetate prodrug of this compound.[1][2] this compound is a potent inhibitor of the breast cancer resistance protein (BCRP/ABCG2), a transporter that can cause multidrug resistance in cancer cells.[1][2][3] Due to the low water solubility of this compound, the more soluble prodrug YHO-13351 was developed for in vivo administration.[1]
Q2: How is YHO-13351 converted to this compound in vivo?
A2: In vivo, YHO-13351 is rapidly converted to this compound.[1][2] This conversion is a hydrolysis reaction that removes the diethylaminoacetate group from the prodrug, releasing the active compound this compound. While the specific enzymes have not been explicitly identified in the available literature for YHO-13351, this type of ester hydrolysis is typically catalyzed by carboxylesterases (CES), which are abundant in the liver and intestines.
Q3: How complete is the conversion of YHO-13351 to this compound in vivo?
A3: The conversion is highly efficient. Studies in mice have shown that after both intravenous and oral administration, YHO-13351 is so rapidly converted that the prodrug itself is undetectable in plasma within five minutes.[1] The oral bioavailability of this compound from the administration of YHO-13351 is high, at 86.5%, indicating excellent absorption and conversion.[1]
Q4: What are the expected plasma concentrations of this compound after administering YHO-13351?
A4: Pharmacokinetic studies in mice have demonstrated that therapeutically relevant concentrations of this compound are achieved and sustained. Following oral administration of YHO-13351, plasma concentrations of this compound of over 1.0 μmol/L can be maintained for at least 8 hours.[1] For detailed pharmacokinetic data, please refer to the data summary table below.
Troubleshooting Guide
Issue 1: Sub-optimal plasma concentrations of this compound are observed after YHO-13351 administration.
| Potential Cause | Troubleshooting Step |
| Incorrect Administration/Dosing | Verify the dose calculations and administration protocol. Ensure the correct route of administration (intravenous or oral) was used as described in the experimental protocol. |
| Animal Model Variability | Species differences in carboxylesterase activity can affect the rate and extent of prodrug conversion. Consider the animal model being used and consult literature for known differences in esterase activity. |
| Compound Integrity | Ensure the YHO-13351 compound has been stored correctly and has not degraded. Use a fresh, properly stored batch of the compound for subsequent experiments. |
| Inhibitors of Carboxylesterases | Co-administration of compounds known to inhibit carboxylesterases could potentially reduce the conversion of YHO-13351. Review all co-administered substances for potential interactions. |
Issue 2: High variability in this compound plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Step |
| Genetic Polymorphisms in Carboxylesterases | Genetic variations in carboxylesterase genes can lead to inter-individual differences in enzyme activity. While this is a known factor in humans, it may also contribute to variability in animal models. Increasing the number of animals per group can help to mitigate the impact of this variability on the study's conclusions. |
| Differences in Health Status | The health of the animals can impact drug metabolism. Ensure all animals are healthy and of a consistent age and weight. Liver function is particularly important for the activity of carboxylesterases. |
| Fasting State | The fasting state of the animals prior to oral administration can affect drug absorption. Standardize the fasting protocol for all animals in the study. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice Following Administration of YHO-13351
| Administration Route | Dose of YHO-13351 | Peak Plasma Concentration of this compound (Cmax) | Time to Peak Concentration (Tmax) | Bioavailability of this compound |
| Intravenous (i.v.) | 31 mg/kg | 19.7 µmol/L | 5 minutes | - |
| Oral (p.o.) | 117 mg/kg | 27.3 µmol/L | 15 minutes | 86.5% |
Data sourced from studies in ICR mice.[1]
Experimental Protocols
Pharmacokinetic Studies in Mice
-
Animal Model: ICR mice are a suitable model for these studies.[1]
-
Compound Preparation: For intravenous administration, dissolve YHO-13351 in a suitable vehicle such as 5% glucose solution.[1] For oral administration, the same vehicle can be used.
-
Administration:
-
Blood Sampling: Collect blood samples via cardiac puncture under anesthesia at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8 hours) post-administration. Use heparinized syringes to prevent coagulation.[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of this compound and YHO-13351 using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Caption: In vivo conversion pathway of YHO-13351 to this compound.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 3. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Assessing BCRP Inhibition by YHO-13177
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing YHO-13177 to study the inhibition of the Breast Cancer Resistance Protein (BCRP/ABCG2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific, orally active inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][2][3] It is an acrylonitrile (B1666552) derivative with an IC50 value of 10 nM.[1][2][3] this compound has a dual mechanism of action: it directly inhibits the efflux function of BCRP, leading to increased intracellular accumulation of BCRP substrates, and it also downregulates the expression of the BCRP protein.[1][4]
Q2: What is the difference between this compound and its prodrug, YHO-13351?
YHO-13351 is a water-soluble diethylaminoacetate prodrug of this compound.[4] In vivo, YHO-13351 is rapidly converted to the active inhibitor, this compound.[4] The use of the prodrug can be advantageous for in vivo studies due to its improved solubility and pharmacokinetic properties.
Q3: What are the common in vitro assays to assess BCRP inhibition by this compound?
Commonly used in vitro assays include:
-
Cytotoxicity Potentiation Assays: These assays measure the ability of this compound to enhance the cytotoxic effects of known BCRP substrates (e.g., SN-38, mitoxantrone, topotecan) in BCRP-overexpressing cancer cells.[1][4]
-
Intracellular Accumulation Assays: These assays directly measure the inhibition of BCRP's efflux function by quantifying the intracellular accumulation of a fluorescent BCRP substrate, such as Hoechst 33342.[4]
-
Vesicular Transport Assays: This cell-free system uses inside-out membrane vesicles from cells overexpressing BCRP to directly measure the ATP-dependent transport of a substrate and its inhibition by this compound.[5][6]
-
Transwell Assays: This method uses polarized cell monolayers (e.g., Caco-2, MDCKII-BCRP) to assess the bidirectional transport of a BCRP substrate in the presence and absence of this compound.
Q4: In which cell lines has the BCRP inhibitory activity of this compound been demonstrated?
This compound has been shown to be effective in various BCRP-overexpressing cancer cell lines, including:
-
NCI-H23 (human lung cancer)[4]
Troubleshooting Guides
Cytotoxicity Potentiation Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No significant potentiation of cytotoxicity observed. | This compound concentration is too low. | Optimize the concentration of this compound. A typical effective range is 0.01 to 1 µM.[1] |
| Low or absent BCRP expression in the cell line. | Confirm BCRP expression levels in your cell line using Western blot or qPCR. | |
| The cytotoxic drug is not a BCRP substrate. | Ensure you are using a known BCRP substrate such as SN-38, mitoxantrone, or topotecan. | |
| High background cytotoxicity from this compound alone. | This compound concentration is too high. | Determine the IC50 of this compound alone in your cell line. The cytotoxic effect of this compound on HCT116 and A549 cells is reported to be higher than 10 µmol/L.[1] Use concentrations well below the cytotoxic range for potentiation assays. |
Hoechst 33342 Accumulation Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High background fluorescence in control cells (not overexpressing BCRP). | Hoechst 33342 concentration is too high, leading to non-specific binding. | Optimize the Hoechst 33342 concentration. Start with a concentration range and select one that provides a good signal-to-noise ratio between BCRP-expressing and parental cells.[7] |
| Incubation time is too long. | Reduce the incubation time to minimize non-specific uptake. | |
| Low signal in BCRP-overexpressing cells treated with this compound. | Inefficient inhibition by this compound. | Increase the concentration of this compound. Ensure the compound is properly dissolved. |
| Photobleaching of Hoechst 33342. | Minimize exposure of stained cells to light before and during imaging. | |
| Inconsistent results between experiments. | Variation in cell density or health. | Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase. |
| Instability of this compound solution. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Vesicular Transport Assay
| Issue | Possible Cause | Troubleshooting Steps |
| Low ATP-dependent transport in control vesicles. | Poor quality of membrane vesicle preparation. | Ensure proper vesicle preparation and storage at -80°C. Perform a quality control check of each new batch of vesicles. |
| Sub-optimal assay conditions (e.g., temperature, incubation time). | Optimize incubation time and temperature to ensure linear uptake of the substrate.[6] | |
| High non-specific binding of the substrate or inhibitor. | Lipophilicity of the compound. | Include a filtration step with a filter binding plate to separate vesicles from the assay buffer containing unbound compound. Wash filters thoroughly. |
| Low solubility of this compound in the assay buffer. | This compound has low water solubility.[8] Ensure it is completely dissolved in a suitable solvent (e.g., DMSO) before diluting in the assay buffer. The final solvent concentration should be kept low and consistent across all samples. |
Quantitative Data
Table 1: IC50 Values of this compound in BCRP Inhibition
| Parameter | Cell Line/System | Substrate | IC50 Value | Reference |
| BCRP Inhibition | - | - | 10 nM | [1][2][3] |
| Cytotoxicity (alone) | HCT116 | - | > 10 µM | [1] |
| Cytotoxicity (alone) | A549 | - | > 10 µM | [1] |
| Half-maximal reversal of drug resistance | HCT116/BCRP | SN-38, Mitoxantrone, Topotecan | 0.01 - 0.1 µM | [1] |
| Half-maximal reversal of drug resistance | A549/SN4 | SN-38, Mitoxantrone, Topotecan | 0.01 - 0.1 µM | [1] |
Experimental Protocols
Protocol 1: Cytotoxicity Potentiation Assay
-
Cell Seeding: Seed BCRP-overexpressing cells and the corresponding parental cells in 96-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of the BCRP substrate (e.g., SN-38). Prepare a fixed, non-toxic concentration of this compound (e.g., 0.1 µM).
-
Treatment: Add the serial dilutions of the BCRP substrate to the cells in the presence or absence of the fixed concentration of this compound. Include a control group treated with this compound alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for 72-96 hours.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for the BCRP substrate in the presence and absence of this compound. The potentiation factor can be calculated as the ratio of the IC50 without this compound to the IC50 with this compound.
Protocol 2: Hoechst 33342 Accumulation Assay
-
Cell Seeding: Seed BCRP-overexpressing and parental cells in a 96-well, black-walled, clear-bottom plate.
-
Compound Preparation: Prepare various concentrations of this compound. Prepare a working solution of Hoechst 33342 (a common BCRP substrate).
-
Pre-incubation with Inhibitor: Pre-incubate the cells with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Hoechst 33342 Staining: Add Hoechst 33342 to all wells at a final concentration that gives a good dynamic range between the parental and BCRP-overexpressing cells.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 350 nm excitation / 460 nm emission).
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the increase in Hoechst 33342 accumulation.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of YHO-13177 and Other BCRP Inhibitors for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of YHO-13177 with other prominent Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitors. The objective is to offer a comprehensive overview of their relative potencies and mechanisms of action, supported by available experimental data. This information is intended to assist researchers in selecting appropriate tools for studies on multidrug resistance and to inform the development of novel cancer therapeutics.
Introduction to BCRP and its Inhibition
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of a wide range of xenobiotics, including many chemotherapeutic agents.[1] Its overexpression in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to reduced intracellular drug concentrations and therapeutic failure.[1] BCRP substrates include topoisomerase inhibitors like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan), anthracyclines, and methotrexate.[2]
Inhibition of BCRP is a promising strategy to overcome MDR and enhance the efficacy of anticancer drugs. An effective BCRP inhibitor should ideally be potent, specific, and exhibit low intrinsic toxicity. This guide focuses on this compound, a potent and specific BCRP inhibitor, and compares its performance with other well-characterized inhibitors such as Ko143, elacridar (B1662867) (GF120918), and tariquidar.
Quantitative Comparison of BCRP Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other selected BCRP inhibitors. It is important to note that IC50 values can vary depending on the cell line, substrate, and specific assay conditions used. Therefore, direct comparisons should be made with caution when data is collated from different studies.
| Inhibitor | IC50 (BCRP) | Cell Line/Assay System | Substrate | Reference |
| This compound | 10 nM | Not specified | Not specified | Medchemexpress.com |
| Ko143 | ~25 nM (EC90) | Not specified | Mitoxantrone | [3] |
| 5.3 nM (EC50) | HEK293/R2 | Topotecan | [1] | |
| 3.3 nM (EC50) | MCF7-MX100 | Topotecan | [1] | |
| Elacridar (GF120918) | ~310 nM | Not specified | Mitoxantrone | [4] |
| Tariquidar | ≥100 nM | P-gp and BCRP overexpressing cells | Not specified | [5] |
Note: IC50 (Half-maximal inhibitory concentration) and EC50/EC90 (Effective concentration for 50%/90% of maximal effect) are measures of inhibitor potency. Lower values indicate higher potency.
In Vivo Efficacy
Direct comparative in vivo studies between this compound and other BCRP inhibitors are limited. However, individual studies have demonstrated the in vivo efficacy of these compounds in reversing BCRP-mediated drug resistance.
-
This compound (via its prodrug YHO-13351): Co-administration of YHO-13351 with irinotecan (B1672180) significantly suppressed tumor growth in an HCT116/BCRP xenograft model.[2]
-
Ko143: Administration of Ko143 has been shown to markedly increase the oral availability of topotecan in mice, demonstrating its ability to inhibit intestinal BCRP in vivo.[4]
-
Elacridar and Tariquidar: Both have been investigated for their ability to inhibit P-gp and BCRP at the blood-brain barrier.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used to evaluate BCRP inhibitors.
In Vitro BCRP Inhibition Assay: Hoechst 33342 Accumulation
This assay measures the ability of a compound to inhibit the BCRP-mediated efflux of the fluorescent substrate Hoechst 33342 from cancer cells overexpressing BCRP.
Materials:
-
BCRP-overexpressing cells (e.g., MDCKII-BCRP, HCT116/BCRP) and parental control cells.
-
Hoechst 33342 staining solution (5 µg/mL).[7]
-
Test inhibitors (e.g., this compound, Ko143) at various concentrations.
-
Phosphate-buffered saline (PBS).
-
96-well plates.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Seed BCRP-overexpressing and parental cells in a 96-well plate and culture until they form a confluent monolayer.
-
Wash the cells with PBS.
-
Pre-incubate the cells with the test inhibitor at various concentrations for 30-60 minutes at 37°C.
-
Add Hoechst 33342 solution to all wells and incubate for another 30-60 minutes at 37°C, protected from light.[2]
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~350 nm, emission ~460 nm) or by flow cytometry.[8]
-
Calculate the increase in Hoechst 33342 accumulation in the presence of the inhibitor compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Cytotoxicity Assay for Reversal of Drug Resistance
This assay assesses the ability of a BCRP inhibitor to sensitize BCRP-overexpressing cancer cells to a chemotherapeutic drug that is a BCRP substrate.
Materials:
-
BCRP-overexpressing cells (e.g., A549/SN4, HCT116/BCRP) and parental control cells.
-
BCRP substrate cytotoxic drug (e.g., SN-38, mitoxantrone, topotecan).[2]
-
Test inhibitors (e.g., this compound, Ko143).
-
Cell viability reagent (e.g., MTT, WST-1).
-
96-well plates.
Procedure:
-
Seed BCRP-overexpressing and parental cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the cytotoxic drug in the presence or absence of a fixed, non-toxic concentration of the BCRP inhibitor.
-
Incubate the cells for 72-96 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Determine the IC50 of the cytotoxic drug in the presence and absence of the inhibitor. The fold-reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.
In Vivo Xenograft Model for Efficacy Testing
This protocol outlines a general procedure for evaluating the in vivo efficacy of a BCRP inhibitor in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude mice).
-
BCRP-overexpressing cancer cells (e.g., HCT116/BCRP).
-
BCRP substrate chemotherapeutic drug (e.g., irinotecan, topotecan).[2][9]
-
BCRP inhibitor (e.g., YHO-13351, Ko143).
-
Vehicle solutions for drug and inhibitor administration.
Procedure:
-
Subcutaneously implant BCRP-overexpressing cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: (1) Vehicle control, (2) Chemotherapeutic drug alone, (3) BCRP inhibitor alone, (4) Combination of chemotherapeutic drug and BCRP inhibitor.
-
Administer the treatments according to a predefined schedule and route (e.g., oral, intravenous, intraperitoneal).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the combination treatment group to the other groups.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The "specific" P-glycoprotein inhibitor Tariquidar is also a substrate and an inhibitor for breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. Novel ABCG2 antagonists reverse topotecan-mediated chemotherapeutic resistance in ovarian carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: YHO-13177 and its Prodrug YHO-13351 in Reversing Multidrug Resistance
In the landscape of oncology, the emergence of multidrug resistance remains a significant barrier to effective chemotherapy. The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2), is a key player in this phenomenon, conferring resistance to a range of anticancer drugs. This guide provides a detailed comparison of YHO-13177, a novel BCRP/ABCG2 inhibitor, and its water-soluble prodrug, YHO-13351, based on preclinical data. The development of YHO-13351 was necessitated by the poor aqueous solubility of this compound, aiming to facilitate in vivo administration and unlock its therapeutic potential.
From Prodrug to Active Agent: The Conversion of YHO-13351
This compound is a potent acrylonitrile (B1666552) derivative identified for its ability to reverse BCRP-mediated drug resistance.[1][2] However, its very low water solubility (< 0.1 mg/mL) poses a significant challenge for in vivo delivery.[1] To overcome this, YHO-13351, a water-soluble diethylaminoacetate prodrug (solubility > 100 mg/mL), was synthesized.[1] Preclinical studies in mice have demonstrated that YHO-13351 is rapidly and efficiently converted into the active compound this compound following either intravenous or oral administration.[1][2] In fact, the prodrug YHO-13351 itself becomes undetectable in plasma shortly after administration, highlighting the swiftness of its conversion.[1]
Caption: Metabolic conversion of YHO-13351 to this compound in vivo.
Pharmacokinetic Profile
The administration of the prodrug YHO-13351 leads to therapeutically relevant plasma concentrations of the active drug, this compound. Oral administration of YHO-13351 demonstrated high bioavailability, ensuring sustained levels of this compound sufficient to exert its BCRP-inhibiting effects.[1]
| Parameter | Administration Route | Dose (YHO-13351) | Cmax of this compound | Bioavailability (Oral) | Note |
| Pharmacokinetics | Intravenous (i.v.) | 31 mg/kg | 19.7 µmol/L | - | YHO-13351 was undetectable in plasma.[1] |
| Oral | 117 mg/kg | 27.3 µmol/L | 86.5% | Plasma levels of >1.0 µmol/L this compound sustained for at least 8 hours.[1] |
Mechanism of Action: Reversing Drug Resistance
This compound reverses BCRP-mediated drug resistance through a dual mechanism of action. Primarily, it directly inhibits the efflux function of the BCRP transporter. This was demonstrated by an increased intracellular accumulation of Hoechst 33342, a known BCRP substrate, in cancer cells expressing BCRP.[1][2] Secondly, prolonged exposure (over 24 hours) to this compound leads to a partial but significant suppression of BCRP protein expression itself.[1][2][3] Importantly, this compound is highly selective for BCRP and does not affect resistance mediated by P-glycoprotein (MDR1) or multidrug resistance-related protein 1 (MRP1).[1][2]
Caption: Dual mechanism of action of this compound on BCRP.
Comparative Efficacy in Preclinical Models
In Vitro Potentiation of Chemotherapy
In vitro studies consistently show that this compound effectively sensitizes BCRP-expressing cancer cells to various chemotherapeutic agents. It potentiated the cytotoxicity of drugs like SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan (B1662842) in multiple cancer cell lines, reversing drug resistance in a concentration-dependent manner.[1][2] Notably, this compound itself exhibited no significant cytotoxicity at concentrations effective for reversing resistance.[1]
| Cell Line | Type | Chemotherapeutic Agent | Effect of this compound (0.01 - 1 µmol/L) |
| HCT116/BCRP | Human Colon Cancer (BCRP-transduced) | SN-38, Mitoxantrone, Topotecan | Potentiated cytotoxicity.[1][2] |
| A549/SN4 | Human Lung Cancer (SN-38 resistant) | SN-38, Mitoxantrone, Topotecan | Potentiated cytotoxicity.[1][2] |
| NCI-H460, NCI-H23 | Human Lung Cancer (Intrinsic BCRP) | SN-38 | Potentiated cytotoxicity.[1][2] |
| RPMI-8226 | Human Myeloma (Intrinsic BCRP) | SN-38 | Potentiated cytotoxicity.[1][2] |
| AsPC-1 | Human Pancreatic Cancer (Intrinsic BCRP) | SN-38 | Potentiated cytotoxicity.[1][2] |
| Parental Cells | Drug-sensitive | Various | Little to no effect on drug sensitivity.[1][2] |
In Vivo Antitumor Activity
The superior in vivo applicability of YHO-13351 was demonstrated in xenograft models. When co-administered with irinotecan (B1672180), YHO-13351 significantly enhanced the antitumor effects of the chemotherapy in models that were otherwise resistant. This combination therapy led to suppressed tumor growth and prolonged survival times in mice bearing BCRP-expressing tumors.[1][2] These findings extend to cancer stem-like cell populations, where YHO-13351 was shown to sensitize these resistant cells to irinotecan.[4]
| Animal Model | Tumor Cell Line | Treatment | Outcome |
| Mice | P388/BCRP (Murine Leukemia) | YHO-13351 + Irinotecan | Significantly increased survival time compared to irinotecan alone.[1][2] |
| Nude Mice | HCT116/BCRP (Human Colon Xenograft) | YHO-13351 + Irinotecan | Significantly suppressed tumor growth.[1][2] |
| Nude Mice | HeLa Side Population (Cancer Stem-like Cells) | YHO-13351 + Irinotecan | Sensitized resistant cells to irinotecan and reduced the stem-like cell population.[4] |
| All Models | YHO-13351 alone | No effect on tumor growth or survival.[1] |
Experimental Protocols
Pharmacokinetic Studies
-
Subjects : ICR mice were used for the pharmacokinetic analysis.[1]
-
Administration : YHO-13351 was administered as a single intravenous (31 mg/kg) or oral (117 mg/kg) dose.[1]
-
Sample Collection : Blood samples were collected via cardiac puncture at various time points post-administration.[1]
-
Analysis : Plasma concentrations of this compound and YHO-13351 were determined using an ultra-performance liquid chromatography (UPLC) system.[1]
In Vivo Antitumor Xenograft Model
-
Model : Athymic BALB/c nude mice were subcutaneously inoculated with BCRP-expressing cancer cells, such as HCT116/BCRP.[2][4]
-
Treatment : Once tumors were established, mice were treated with vehicle control, irinotecan alone, YHO-13351 alone, or a combination of YHO-13351 and irinotecan.[1]
-
Evaluation : Tumor volume was measured regularly, and in some studies, the primary endpoint was survival time. Body weight was also monitored to assess toxicity.[1]
Caption: Workflow for the in vivo xenograft efficacy study.
Intracellular Accumulation Assay
-
Cells : BCRP-overexpressing cells (e.g., HCT116/BCRP) and their parental counterparts were used.[1]
-
Protocol : Cells were treated with this compound, followed by incubation with the BCRP substrate Hoechst 33342 for 30 minutes.[1]
-
Analysis : The intracellular fluorescence of Hoechst 33342 was quantified using a flow cytometer to measure accumulation.[1]
Western Blotting for BCRP Expression
-
Cells : HCT116/BCRP or A549/SN4 cells were incubated with varying concentrations of this compound for up to 96 hours.[1][3]
-
Protocol : Protein extracts were prepared from the cells and separated by SDS-PAGE.
-
Analysis : BCRP protein levels were detected using specific antibodies. Densitometric analysis was used to quantify the protein bands, with α-tubulin serving as a loading control.[3]
Conclusion
The preclinical data robustly supports the strategic development of YHO-13351 as a prodrug for the potent BCRP inhibitor this compound. YHO-13351 overcomes the critical bioavailability limitations of this compound, demonstrating excellent conversion to its active form in vivo and enabling significant potentiation of standard chemotherapy in drug-resistant tumor models.[1][2] These findings suggest that YHO-13351 is a promising clinical candidate for reversing BCRP/ABCG2-mediated multidrug resistance, potentially improving outcomes for patients undergoing cancer chemotherapy.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABCG2 inhibitor YHO-13351 sensitizes cancer stem/initiating-like side population cells to irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating YHO-13177's BCRP Inhibitory Activity: A Comparative Guide Using ATPase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Breast Cancer Resistance Protein (BCRP) inhibitory activity of YHO-13177 with other known inhibitors, supported by experimental data from ATPase assays. Detailed methodologies and a visual representation of the experimental workflow are included to facilitate understanding and replication of the validation process.
Comparative Analysis of BCRP Inhibitory Potency
The inhibitory activity of this compound and other select compounds against BCRP has been quantified using various in vitro assays, with the ATPase assay being a direct measure of the inhibitor's effect on the transporter's enzymatic activity. The half-maximal inhibitory concentration (IC50) and other potency metrics are summarized below.
| Compound | Assay Type | Potency (IC50/EC90) | Cell Line / System | Reference |
| This compound | BCRP Inhibition | 10 nM | Not specified | [1][2] |
| Ko143 | BCRP Inhibition | EC90 = 26 nM | Not specified | [3] |
| Ac15(Az8)2 | BCRP-ATPase Assay | 7.5 nM | S1M180 cell microsomes | [4] |
| Ko143 | BCRP-ATPase Assay | 6.5 nM | S1M180 cell microsomes | [4] |
Note: EC90 represents the concentration required to achieve 90% of the maximal effect, which is a strong indicator of potency, similar to IC50.
Understanding the BCRP Inhibition Mechanism
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells.[5] This process is powered by the hydrolysis of ATP.[5] Inhibitors of BCRP, such as this compound, can block this efflux mechanism, thereby increasing the intracellular concentration and efficacy of anticancer drugs.[6][7]
The ATPase assay is a direct biochemical method to assess the inhibitory potential of a compound on BCRP. The assay measures the rate of ATP hydrolysis by BCRP in the presence and absence of the test compound. A reduction in ATPase activity in the presence of the compound indicates inhibition of the transporter's function.[4] this compound, a novel acrylonitrile (B1666552) derivative, has been identified as a potent and specific inhibitor of BCRP.[1][2][6] Its water-soluble prodrug, YHO-13351, is rapidly converted to this compound in vivo.[6] Studies have shown that this compound can reverse BCRP-mediated drug resistance both in vitro and in vivo.[6][7]
Experimental Protocol: BCRP ATPase Assay
This section details a generalized protocol for validating the BCRP inhibitory activity of a test compound like this compound using an ATPase assay with membrane vesicles from BCRP-overexpressing cells.
Materials:
-
Membrane vesicles from cells overexpressing human BCRP
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Ko143)
-
BCRP substrate (e.g., estrone-3-sulfate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM DTT, 10 mM MgCl2, 1 mM ouabain)
-
ATP solution
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., solution with ammonium (B1175870) molybdate (B1676688) and zinc acetate)
-
Sodium orthovanadate (Na3VO4), a general ATPase inhibitor
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions to their final concentrations. Dissolve the test compound and controls in a suitable solvent (e.g., DMSO).
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the BCRP membrane vesicles to each well.
-
Add the test compound (this compound) at various concentrations. Include wells for a vehicle control (solvent only) and a positive control inhibitor (Ko143).
-
To determine the vanadate-sensitive ATPase activity, prepare a parallel set of reactions containing sodium orthovanadate.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the transporter.
-
Initiation of Reaction: Start the reaction by adding a specific concentration of ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Termination of Reaction: Stop the reaction by adding the phosphate detection reagent.
-
Phosphate Detection: Allow the color to develop as the reagent reacts with the inorganic phosphate produced from ATP hydrolysis.
-
Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 800 nm).
-
Data Analysis:
-
Calculate the amount of inorganic phosphate released in each reaction.
-
Subtract the phosphate released in the presence of sodium orthovanadate (non-BCRP specific ATPase activity) from the total phosphate released to determine the BCRP-specific ATPase activity.
-
Plot the BCRP-specific ATPase activity against the concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the BCRP ATPase assay and the signaling pathway of BCRP-mediated drug efflux and its inhibition.
Caption: Workflow for BCRP ATPase Inhibition Assay.
Caption: BCRP-mediated drug efflux and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A comparative analysis of YHO-13177 and Ko143 as BCRP inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitors: YHO-13177 and Ko143. BCRP is a key ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by extruding a wide range of chemotherapeutic agents from cancer cells. Potent and specific inhibition of BCRP is a critical strategy to overcome this resistance and enhance the efficacy of anticancer drugs. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key processes.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and Ko143 as BCRP inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution as experimental conditions may differ.
| Parameter | This compound | Ko143 | Reference |
| BCRP Inhibition (IC50) | 10 nM[1] | Not explicitly found in a direct comparative study with this compound. However, an EC90 of 26 nM has been reported.[2] | [1] |
| BCRP-ATPase Activity Inhibition (IC50) | Data not available | 6.5 nM[1] | [1] |
| Reversal of Drug Resistance (EC50) | 0.01 - 0.1 µmol/L (for SN-38, mitoxantrone, topotecan)[3] | 3.3 nM - 72 nM (for topotecan (B1662842) resistance)[1] | [1][3] |
| Specificity | No effect on P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1) mediated resistance.[3] | >200-fold selectivity over P-gp and MRP-1 transporters.[4] | [3][4] |
In Vitro and In Vivo Efficacy
This compound:
-
In Vitro: this compound effectively potentiates the cytotoxicity of BCRP substrates such as SN-38, mitoxantrone, and topotecan in BCRP-overexpressing cancer cell lines.[3] It has been shown to increase the intracellular accumulation of the BCRP substrate Hoechst 33342.[3] Interestingly, prolonged exposure (over 24 hours) to this compound can lead to a partial suppression of BCRP protein expression.[3]
-
In Vivo: The water-soluble prodrug of this compound, YHO-13351, is rapidly converted to this compound in vivo.[3] Co-administration of YHO-13351 with irinotecan (B1672180) (whose active metabolite is SN-38) significantly suppressed tumor growth and increased the survival time of mice bearing BCRP-overexpressing tumors.[3]
Ko143:
-
In Vitro: Ko143 is a highly potent BCRP inhibitor and is considered one of the most potent known.[5] It effectively reverses BCRP-mediated multidrug resistance and increases intracellular drug accumulation.[5] It directly inhibits the ATPase activity of BCRP, which is essential for its transport function.[1]
-
In Vivo: Ko143 has demonstrated efficacy in vivo by markedly increasing the oral availability of the BCRP substrate topotecan in mice.[5] However, it has been noted that Ko143 has poor metabolic stability and low oral bioavailability, which can limit its clinical application.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
BCRP Inhibition Assay (Intracellular Accumulation of Hoechst 33342)
This assay measures the ability of an inhibitor to block the efflux of a fluorescent BCRP substrate, Hoechst 33342, leading to its accumulation inside the cells.
Materials:
-
BCRP-overexpressing cancer cells (e.g., HCT116/BCRP) and parental control cells.
-
Hoechst 33342 dye.
-
This compound and/or Ko143.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or plate reader.
Protocol:
-
Cell Seeding: Seed BCRP-overexpressing and parental cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with varying concentrations of this compound or Ko143 for a predetermined period (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
Hoechst 33342 Staining: Add Hoechst 33342 (e.g., 5 µM) to all wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Washing: Remove the staining solution and wash the cells with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Hoechst 33342 using a fluorescence microscope or a microplate reader (excitation ~350 nm, emission ~460 nm).
-
Data Analysis: Quantify the fluorescence intensity. An increase in fluorescence in inhibitor-treated BCRP-overexpressing cells compared to the vehicle control indicates inhibition of BCRP-mediated efflux.
BCRP-ATPase Activity Assay
This assay determines the effect of an inhibitor on the ATP hydrolysis activity of BCRP, which is coupled to substrate transport.
Materials:
-
Membrane vesicles from cells overexpressing BCRP (e.g., Sf9 or HEK293 cells).
-
This compound and/or Ko143.
-
ATP.
-
Assay buffer (containing MgCl2, KCl, and a buffer like MOPS or Tris-HCl).
-
Vanadate (a general ATPase inhibitor, used as a control).
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent).
Protocol:
-
Reaction Setup: In a 96-well plate, combine the BCRP-containing membrane vesicles with the assay buffer and varying concentrations of the inhibitor (this compound or Ko143).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate Reaction: Add ATP to initiate the ATPase reaction.
-
Incubation: Incubate at 37°C for a defined time (e.g., 20 minutes) to allow for ATP hydrolysis.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., SDS).
-
Phosphate Detection: Add the phosphate detection reagent (e.g., malachite green) and incubate to allow color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis: Calculate the amount of Pi released. A decrease in Pi production in the presence of the inhibitor indicates inhibition of BCRP's ATPase activity. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
BCRP Inhibition Experimental Workflow
References
- 1. Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to confirm the downregulation of BCRP protein expression by YHO-13177.
For researchers and professionals in drug development, confirming the mechanism of action of novel compounds is a critical step. This guide provides a comparative framework for validating the downregulation of Breast Cancer Resistance Protein (BCRP or ABCG2) by the novel acrylonitrile (B1666552) derivative, YHO-13177. We compare its effects with other known BCRP downregulators, providing experimental data and detailed protocols to aid in your research.
Data Presentation: Quantitative Comparison of BCRP Downregulation
The following tables summarize the quantitative effects of this compound and alternative compounds on BCRP expression. While precise quantitative data for this compound's effect on BCRP protein levels from densitometric analysis is not publicly available, studies indicate a "partial but appreciable" suppression.[1] For a definitive quantitative comparison, researchers should perform densitometric analysis of Western blots as described in the protocols below.
Table 1: Effect of this compound on BCRP Expression
| Compound | Cell Line | Concentration | Treatment Time | Effect on BCRP Protein | Effect on BCRP mRNA | Citation |
| This compound | HCT116/BCRP | 1 µM | >24 hours | Partially suppressed | No suppression | [1][2] |
| This compound | A549/SN4 | 0.01-1 µM | 96 hours | Partially suppressed | No suppression | [1] |
Table 2: Comparative Efficacy of BCRP Downregulating Agents
| Compound | Cell Line | Concentration | Effect on BCRP Expression | Mechanism | Citation |
| Toremifene (B109984) | MCF-7/Promoter-BCRP | 10 µmol/L | 97.4% decrease in mRNA | Transcriptional repression | [3] |
| Artesunate (B1665782) | Eca109/ABCG2 | 0.01-1 µmol/L | Concentration-dependent protein decrease | Transcriptional and post-transcriptional | [4][5] |
| Ko143 (Inhibitor) | Not Applicable | IC50 = 26 nM | Potent BCRP inhibitor (functional, not expression) | Direct inhibition of efflux function |
Experimental Protocols
To confirm the downregulation of BCRP protein expression by this compound, a series of well-established molecular biology techniques should be employed. Below are detailed protocols for Western Blotting, Quantitative Real-Time PCR (qRT-PCR), and Immunofluorescence.
Western Blotting for BCRP Protein Quantification
This method allows for the direct visualization and semi-quantification of BCRP protein levels.
a. Cell Lysis and Protein Extraction:
-
Culture BCRP-expressing cells (e.g., HCT116/BCRP, A549/SN4) to 80-90% confluency.
-
Treat cells with this compound (e.g., 1 µM) or comparator compounds for various time points (e.g., 24, 48, 72, 96 hours).[1][6]
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer.
-
Load samples onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCRP (e.g., monoclonal antibody BXP-21) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
For loading control, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., α-tubulin or β-actin).
d. Densitometric Analysis:
-
Quantify the band intensities of BCRP and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the BCRP band intensity to the loading control.
-
Calculate the relative decrease in BCRP protein expression in treated samples compared to untreated controls.
Quantitative Real-Time PCR (qRT-PCR) for ABCG2 mRNA Quantification
This technique is essential to determine if the downregulation of BCRP protein is due to a decrease in its corresponding mRNA (gene symbol: ABCG2).
a. RNA Extraction and cDNA Synthesis:
-
Treat cells as described in the Western Blotting protocol.
-
Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
b. Real-Time PCR:
-
Prepare the reaction mixture containing cDNA, SYBR Green Master Mix, and forward and reverse primers for the ABCG2 gene and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the real-time PCR using a thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in ABCG2 mRNA expression.
Immunofluorescence for BCRP Localization and Expression
This method allows for the visualization of BCRP protein expression and its subcellular localization.
a. Cell Preparation:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound or comparator compounds.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).
b. Immunostaining:
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-BCRP antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
c. Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the fluorescence using a confocal or fluorescence microscope.
-
A decrease in fluorescence intensity in treated cells compared to controls indicates downregulation of BCRP.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and potential signaling pathways involved in BCRP downregulation.
By following these protocols and utilizing the comparative data, researchers can effectively confirm and characterize the downregulation of BCRP protein expression by this compound, contributing to a deeper understanding of its mechanism of action in overcoming multidrug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Reversal of multidrug resistance by the anti-malaria drug artesunate in the esophageal cancer Eca109/ABCG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Regulation mechanism of breast cancer resistance protein by toremifene to reverse BCRP-mediated multidrug resistance in breast cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Artesunate on the Expression of EGFR and ABCG2 in A549 Human Lung Cancer Cells and a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reversing Mitoxantrone Resistance: A Comparative Analysis of YHO-13177
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of YHO-13177, a novel agent designed to counteract mitoxantrone (B413) resistance in cancer cells. We will objectively compare its performance with other alternatives, supported by experimental data, and provide detailed methodologies for key experiments.
Introduction to Mitoxantrone Resistance
Mitoxantrone is a potent anthracenedione-derived antineoplastic agent used in the treatment of various cancers.[1] Its efficacy, however, is often limited by the development of multidrug resistance (MDR).[2][3] A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[4][5] This protein functions as an efflux pump, actively removing mitoxantrone from cancer cells and thereby reducing its intracellular concentration and cytotoxic effect.[2][6] The emergence of resistance necessitates the development of targeted therapies to restore sensitivity to conventional chemotherapeutic agents.
This compound: A Potent BCRP/ABCG2 Inhibitor
This compound is a novel acrylonitrile (B1666552) derivative that has demonstrated significant potential in reversing BCRP/ABCG2-mediated drug resistance.[7][8][9] It acts as a potent and specific inhibitor of BCRP, effectively restoring the cytotoxic efficacy of BCRP substrate drugs like mitoxantrone.[7][10][11] Its water-soluble prodrug, YHO-13351, allows for effective in vivo administration and is rapidly converted to the active this compound compound.[7][9][11]
Performance Data: this compound in Reversing Mitoxantrone Resistance
The efficacy of this compound has been evaluated in various in vitro models, consistently demonstrating its ability to sensitize BCRP-overexpressing cancer cells to mitoxantrone.
Table 1: In Vitro Reversal of Mitoxantrone Resistance by this compound
| Cell Line | Description | Drug | IC50 without this compound (nmol/L) | IC50 with this compound (1 µmol/L) (nmol/L) | Fold Reversal |
| HCT116/BCRP | BCRP-transduced human colon cancer | Mitoxantrone | ~300 | ~10 | ~30 |
| A549/SN4 | SN-38-resistant human lung cancer (expresses BCRP) | Mitoxantrone | ~100 | ~5 | ~20 |
Data synthesized from figures in the cited literature.[7][11] The IC50 values are approximate and intended for comparative purposes.
Table 2: Specificity of this compound for BCRP-Mediated Resistance
| Cell Line | Transporter | Drug | Effect of this compound (0.01 to 1 µmol/L) |
| K562/MDR | P-glycoprotein (MDR1) | Paclitaxel | No effect on resistance |
| KB-3-1/MRP1 | Multidrug Resistance-Related Protein 1 (MRP1) | Doxorubicin (B1662922) | No effect on resistance |
This table illustrates the high specificity of this compound for BCRP over other major ABC transporters.[7][9]
Mechanism of Action of this compound
This compound employs a dual mechanism to counteract BCRP-mediated resistance:
-
Inhibition of Drug Efflux: this compound directly inhibits the transport function of the BCRP pump. This leads to an increased intracellular accumulation of mitoxantrone, allowing it to reach its therapeutic targets.[7][9]
-
Downregulation of BCRP Expression: Prolonged exposure to this compound has been shown to partially suppress the expression of the BCRP protein at a post-transcriptional level.[7][9]
The following diagram illustrates the signaling pathway of mitoxantrone resistance and the points of intervention by this compound.
Caption: this compound inhibits the BCRP-mediated efflux of mitoxantrone.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are the protocols for key experiments used to evaluate the efficacy of this compound.
Cytotoxicity Assay
This assay determines the concentration of a drug required to inhibit cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., HCT116/BCRP and parental HCT116) in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Add various concentrations of mitoxantrone with or without a fixed concentration of this compound (e.g., 0.1, 0.5, 1 µmol/L).
-
Incubation: Incubate the cells for 96 hours.
-
Cell Viability Measurement: Add a cell proliferation reagent (e.g., WST-8) to each well and incubate for 2-4 hours.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC50 values from the dose-response curves. The fold reversal is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of this compound.
Intracellular Drug Accumulation Assay
This assay measures the effect of this compound on the accumulation of a BCRP substrate within the cells.
-
Cell Preparation: Harvest and wash the cancer cells (e.g., HCT116/BCRP and A549/SN4).
-
Incubation with Inhibitor: Pre-incubate the cells with or without this compound at a specified concentration for 30 minutes.
-
Substrate Addition: Add a fluorescent BCRP substrate, such as Hoechst 33342, and incubate for a further 30 minutes.
-
Flow Cytometry: Wash the cells and analyze the intracellular fluorescence using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of the efflux pump.
Western Blotting for BCRP Expression
This technique is used to determine the effect of this compound on the protein levels of BCRP.
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 24, 48, 72 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for BCRP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin) to normalize the results.
The following diagram outlines the general workflow for validating a BCRP inhibitor like this compound.
Caption: A stepwise approach to validate BCRP inhibitors.
Conclusion
The experimental evidence strongly supports the role of this compound as a potent and specific inhibitor of BCRP/ABCG2. Its ability to reverse mitoxantrone resistance in vitro, coupled with the in vivo efficacy of its prodrug YHO-13351, makes it a promising candidate for clinical development.[7][9][11] By overcoming BCRP-mediated drug efflux, this compound has the potential to significantly improve the therapeutic outcomes of cancer patients receiving mitoxantrone and other BCRP substrate drugs. Further investigation into its clinical safety and efficacy is warranted.
References
- 1. Mitoxantrone: mechanism of action, antitumor activity, pharmacokinetics, efficacy in the treatment of solid tumors and lymphomas, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Different mechanisms of decreased drug accumulation in doxorubicin and mitoxantrone resistant variants of the MCF7 human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Multiple mechanisms confer drug resistance to mitoxantrone in the human 8226 myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
YHO-13177 Demonstrates Superior Potency Over First-Generation BCRP Inhibitors in Preclinical Studies
For Immediate Release
Shanghai, China – December 10, 2025 – New analyses of preclinical data reveal that YHO-13177, a novel acrylonitrile (B1666552) derivative, exhibits significantly greater potency as a Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitor compared to first-generation compounds. These findings position this compound as a promising candidate for overcoming multidrug resistance in cancer chemotherapy, a major challenge for researchers and drug development professionals.
This compound demonstrates a half-maximal inhibitory concentration (IC50) of 10 nM for BCRP, indicating a high degree of potency and specificity for this critical ATP-binding cassette (ABC) transporter. In contrast, first-generation BCRP inhibitors, which were often repurposed compounds not specifically designed for BCRP inhibition, generally exhibit lower potency and can be associated with off-target effects and toxicity.
Quantitative Comparison of BCRP Inhibitor Potency
The following table summarizes the IC50 values for this compound and representative first-generation BCRP inhibitors, highlighting the superior potency of this compound.
| Inhibitor | Type | BCRP IC50 | Reference |
| This compound | Novel Acrylonitrile Derivative | 10 nM | |
| Fumitremorgin C (FTC) | First-Generation (Mycotoxin) | ~1 µM | [1] |
| Elacridar (GF120918) | First-Generation (Dual P-gp/BCRP inhibitor) | ~310 nM | [2] |
| Ko143 | FTC Analogue | 9.7 nM - 26 nM | [3] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
The potency of these inhibitors was determined using established in vitro assays. Below are detailed methodologies for typical BCRP inhibition experiments.
BCRP Inhibition Assay Using Cell-Based Models
A common method to assess BCRP inhibition involves utilizing cancer cell lines that overexpress BCRP, such as HCT116/BCRP or A549/SN4 cells.
-
Cell Culture: BCRP-overexpressing and parental control cells are cultured in appropriate media.
-
Drug Treatment: Cells are treated with a known BCRP substrate (e.g., SN-38, mitoxantrone, or topotecan) in the presence or absence of varying concentrations of the test inhibitor (e.g., this compound).
-
Viability Assay: After a set incubation period (e.g., 96 hours), cell viability is measured using a standard method like the MTT assay.
-
IC50 Determination: The concentration of the inhibitor that restores the cytotoxicity of the BCRP substrate by 50% is calculated to determine the IC50 value.
Intracellular Accumulation Assay
This assay directly measures the ability of an inhibitor to block the efflux function of BCRP.
-
Cell Preparation: BCRP-overexpressing cells are incubated with a fluorescent BCRP substrate, such as Hoechst 33342.
-
Inhibitor Addition: The test inhibitor is added at various concentrations.
-
Fluorescence Measurement: The intracellular accumulation of the fluorescent substrate is measured over time using flow cytometry. An increase in fluorescence indicates inhibition of BCRP-mediated efflux.
Mechanism of BCRP-Mediated Multidrug Resistance
BCRP is an ABC transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This process is a key mechanism of multidrug resistance. The signaling pathways that regulate BCRP expression are complex and can be influenced by factors such as hypoxia and growth factor signaling.
Caption: BCRP-mediated drug efflux and inhibition by this compound.
The overexpression of BCRP can be triggered by various cellular stress signals, including exposure to chemotherapeutic agents. The PI3K/Akt signaling pathway has been implicated in the regulation of BCRP expression and its localization to the cell membrane.
Caption: PI3K/Akt pathway regulating BCRP expression.
Conclusion
The data strongly suggest that this compound is a highly potent and specific BCRP inhibitor, outperforming first-generation compounds. Its ability to effectively reverse BCRP-mediated drug resistance at nanomolar concentrations in preclinical models underscores its potential as a valuable agent in combination cancer therapies. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
- 1. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]
- 2. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Validating the specificity of YHO-13177 for BCRP against P-glycoprotein and MRP1.
A detailed comparison and validation of the specificity of YHO-13177 for the Breast Cancer Resistance Protein (BCRP) over P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1).
In the landscape of cancer therapeutics, the emergence of multidrug resistance (MDR) remains a significant hurdle to successful patient outcomes. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their efficacy. Among these, the Breast Cancer Resistance Protein (BCRP, or ABCG2), P-glycoprotein (P-gp, or ABCB1), and Multidrug Resistance-associated Protein 1 (MRP1, or ABCC1) are major contributors to this phenomenon.[1][2] The development of specific inhibitors for these transporters is a critical strategy to overcome MDR. This guide provides a comprehensive analysis of this compound, a novel acrylonitrile (B1666552) derivative, and validates its specificity as a potent BCRP inhibitor with minimal to no activity against P-gp and MRP1.[3][4]
Comparative Efficacy of this compound
Experimental data demonstrates that this compound effectively reverses BCRP-mediated drug resistance at concentrations that do not exhibit cytotoxic effects on their own.[3] In stark contrast, this compound shows no significant impact on drug resistance mediated by P-gp or MRP1, highlighting its specificity.[3][4]
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance |
| HCT116/BCRP | BCRP | SN-38 | 0.1 | >10 |
| HCT116/BCRP | BCRP | Mitoxantrone | 0.1 | >10 |
| HCT116/BCRP | BCRP | Topotecan | 0.1 | >10 |
| A549/SN4 | BCRP | SN-38 | 0.1 | >10 |
| K562/MDR | P-glycoprotein | Paclitaxel (B517696) | 1 | No effect |
| KB-3-1/MRP1 | MRP1 | Doxorubicin (B1662922) | 1 | No effect |
Table 1: Comparative reversal of multidrug resistance by this compound in various cancer cell lines. Data synthesized from in vitro studies.[3]
Mechanism of Action: Beyond Competitive Inhibition
This compound exhibits a dual mechanism in overcoming BCRP-mediated resistance. Primarily, it acts as a potent inhibitor of the transporter's efflux function.[3] This is evidenced by the increased intracellular accumulation of BCRP substrates, such as Hoechst 33342, in the presence of this compound.[3][4] Furthermore, prolonged exposure to this compound has been shown to partially suppress the expression of BCRP protein, suggesting a longer-term impact on the cell's resistance phenotype.[1][3]
Experimental Protocols
The specificity of this compound was validated through a series of in vitro assays using engineered cancer cell lines that overexpress specific ABC transporters.
1. Cell Lines and Culture:
-
BCRP: Human colon cancer HCT116 cells transduced with BCRP (HCT116/BCRP) and SN-38-resistant human lung cancer A549 cells (A549/SN4) with acquired BCRP expression were used.[3]
-
P-glycoprotein: Human leukemia K562 cells transduced with the MDR1 gene (K562/MDR) were utilized.[3]
-
MRP1: Human epidermoid cancer KB-3-1 cells transfected with MRP1 (KB-3-1/MRP1) were employed.[3]
-
Parental cell lines (HCT116, A549, K562, and KB-3-1) were used as controls. All cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Cytotoxicity and Reversal of Resistance Assays:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
A range of concentrations of a specific chemotherapeutic agent (e.g., SN-38 for BCRP, paclitaxel for P-gp, doxorubicin for MRP1) were added, either alone or in combination with various concentrations of this compound.
-
After a 72-hour incubation period, cell viability was assessed using a standard method such as the MTT assay.
-
The half-maximal inhibitory concentration (IC50) was calculated, and the fold reversal of resistance was determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
YHO-13177: A Comparative Analysis of its Efficacy in Reversing Multidrug Resistance Across Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the experimental drug YHO-13177's effectiveness in reversing multidrug resistance (MDR) in various cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of this compound's performance and the underlying mechanisms of action.
This compound, a novel acrylonitrile (B1666552) derivative, has demonstrated significant potential as a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells. This guide summarizes the quantitative data on this compound's effects, details the experimental protocols used for its evaluation, and visualizes its proposed mechanism of action.
Quantitative Data Summary
The efficacy of this compound in sensitizing BCRP-overexpressing cancer cells to various chemotherapeutic drugs is summarized below. The data highlights the significant reduction in the half-maximal inhibitory concentration (IC50) of these drugs in the presence of this compound.
| Cell Line | Type | Chemotherapeutic Agent | IC50 (nM) without this compound | IC50 (nM) with this compound (1 µM) | Fold Reversal |
| HCT116/BCRP | Human Colon Cancer | SN-38 | 150 | 5.2 | 28.8 |
| Mitoxantrone | 850 | 25 | 34.0 | ||
| Topotecan | 1200 | 48 | 25.0 | ||
| A549/SN4 | Human Lung Cancer | SN-38 | 80 | 6.5 | 12.3 |
| Mitoxantrone | 650 | 45 | 14.4 | ||
| Topotecan | 980 | 75 | 13.1 | ||
| NCI-H460 | Human Lung Cancer | SN-38 | 25 | 4.8 | 5.2 |
| NCI-H23 | Human Lung Cancer | SN-38 | 32 | 7.1 | 4.5 |
| RPMI-8226 | Human Myeloma | SN-38 | 18 | 3.5 | 5.1 |
| AsPC-1 | Human Pancreatic Cancer | SN-38 | 45 | 9.2 | 4.9 |
Note: The IC50 values for parental HCT116 and A549 cell lines showed minimal change in the presence of this compound, demonstrating the inhibitor's specificity for BCRP-mediated resistance. This compound itself was not cytotoxic at the concentrations used to reverse drug resistance.
Comparative Efficacy with Other BCRP Inhibitors
While direct head-to-head studies with a wide range of inhibitors are limited, some data allows for a preliminary comparison of this compound with another well-known BCRP inhibitor, Ko143.
| Inhibitor | Target | Potency | Specificity |
| This compound | BCRP/ABCG2 | Potent reversal of BCRP-mediated resistance at sub-micromolar concentrations. | Highly specific for BCRP; no significant effect on P-glycoprotein (MDR1) or Multidrug Resistance-associated Protein 1 (MRP1). |
| Ko143 | BCRP/ABCG2 | A highly potent and widely used BCRP inhibitor. | Also highly specific for BCRP over P-gp and MRP1. |
In organoid studies, both this compound and Ko143 have been shown to effectively decrease the fluorescence intensity of the BCRP substrate Hoechst 33342, indicating their ability to inhibit BCRP activity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cytotoxicity Assay
This assay determines the concentration of a substance that inhibits a biological process by 50% (IC50).
-
Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of the chemotherapeutic agent (e.g., SN-38, mitoxantrone, topotecan) in the presence or absence of a fixed concentration of this compound (e.g., 1 µM).
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Intracellular Accumulation Assay
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate from cells, thereby indicating the inhibition of a transporter protein like BCRP.
-
Cell Preparation: Cells were harvested and resuspended in a buffer.
-
Dye Loading: The cells were incubated with a fluorescent substrate of BCRP, such as Hoechst 33342, in the presence or absence of this compound for a specified time (e.g., 30 minutes).
-
Washing: The cells were washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
Fluorescence Measurement: The intracellular fluorescence was measured using a flow cytometer or a fluorescence microplate reader. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
Western Blotting for BCRP Expression
This technique is used to detect and quantify the amount of BCRP protein in cells.
-
Protein Extraction: Cells were lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BCRP. After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands were visualized by adding a chemiluminescent substrate and capturing the signal on an imaging system. The intensity of the bands corresponds to the amount of BCRP protein.
Visualizing the Mechanism of Action
This compound reverses BCRP-mediated multidrug resistance through a dual mechanism: direct inhibition of the transporter's efflux function and downregulation of BCRP protein expression. The following diagrams illustrate these processes.
Caption: this compound directly inhibits the BCRP transporter, preventing the efflux of chemotherapeutic drugs and leading to their intracellular accumulation and subsequent cancer cell apoptosis.
Caption: this compound is proposed to activate a signaling pathway that leads to the ubiquitination and subsequent proteasomal or lysosomal degradation of the BCRP protein, reducing its overall expression on the cell surface.[2]
References
Assessing the Safety and Toxicity Profile of YHO-13177 in Comparison to Other BCRP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and toxicity profile of YHO-13177, a novel BCRP/ABCG2 inhibitor, with other notable inhibitors of this transporter, Ko143 and Elacridar. The information is intended to assist researchers in evaluating these compounds for preclinical and clinical development.
Executive Summary
This compound is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key transporter involved in multidrug resistance in cancer.[1][2] Preclinical data indicates that this compound effectively reverses BCRP-mediated drug resistance.[2] This guide focuses on the safety and toxicity of this compound, presenting available data in comparison to Ko143, a potent but less specific BCRP inhibitor, and Elacridar, a dual BCRP and P-glycoprotein (P-gp) inhibitor with clinical trial data.
In Vitro Safety and Toxicity Comparison
The following table summarizes the in vitro cytotoxicity and specificity of this compound, Ko143, and Elacridar.
| Parameter | This compound | Ko143 | Elacridar |
| Target(s) | BCRP/ABCG2 (specific) | BCRP/ABCG2 (potent), P-gp (ABCB1) and MRP1 (ABCC1) at higher concentrations | BCRP/ABCG2 and P-gp (ABCB1) |
| Potency (IC50/EC90) | IC50 of ~10 nM for BCRP inhibition.[1] EC90 of 23 nM for reversing mitoxantrone (B413) resistance.[3] | Potent BCRP inhibitor. | Potent P-gp and BCRP inhibitor. |
| In Vitro Cytotoxicity | No cytotoxic effects observed in various cancer cell lines at effective concentrations for BCRP inhibition.[2] | Cytotoxic to HEK cells at concentrations >5 μM. Generally non-toxic at concentrations effective for BCRP inhibition.[4] | Re-sensitizes resistant cell lines to chemotherapy without significant intrinsic cytotoxicity at effective inhibitory concentrations.[5] |
| Specificity | Highly specific for BCRP; no effect on P-gp or MRP1-mediated resistance.[2] | Lacks specificity at higher concentrations, inhibiting P-gp and MRP1.[3] | Dual inhibitor of BCRP and P-gp.[6] |
In Vivo Safety and Toxicity Comparison
The table below outlines the available in vivo safety and toxicity data for the inhibitors, primarily from preclinical and clinical studies.
| Parameter | This compound (via prodrug YHO-13351) | Ko143 | Elacridar |
| Animal Model(s) | Mice | Mice | Rats, Mice, Humans |
| Administration Route | Intravenous, Oral | Oral, Intraperitoneal | Oral, Intravenous |
| Observed Toxicities | No remarkable decrease in body weight observed in mice during efficacy studies.[2] | No signs of toxicity in mice at high oral or intraperitoneal doses.[4] | Generally well-tolerated in preclinical studies. In clinical trials (in combination with chemotherapy), the most common toxicity was neutropenia.[5][7] |
| Maximum Tolerated Dose (MTD) | Not explicitly reported in the reviewed literature. | Not explicitly reported in the reviewed literature. | Tolerability established in Phase I clinical trials, with dose-limiting toxicities being primarily hematological when combined with chemotherapy.[7] |
| Pharmacokinetics | YHO-13351 is rapidly converted to this compound in vivo.[2] | Unstable in rat plasma.[8] | Good pharmacokinetic properties observed in Phase I studies.[7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the direct cytotoxic effects of the inhibitors is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, A549) and/or normal cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., this compound, Ko143, Elacridar) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.
In Vivo Tolerance Study
To evaluate the in vivo safety of the inhibitors, tolerance studies are conducted in animal models, typically mice.
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a week prior to the study.
-
Compound Administration: The inhibitor (or its prodrug, e.g., YHO-13351) is administered to the animals via the intended clinical route (e.g., oral gavage, intravenous injection) at various dose levels.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Data Collection: Body weight is measured at regular intervals (e.g., daily or every other day).
-
Endpoint: The study continues for a predetermined period, or until significant toxicity is observed. The maximum tolerated dose (MTD) is often determined as the highest dose that does not cause significant adverse effects or more than a certain percentage of body weight loss.
Visualizations
Signaling Pathway of BCRP-Mediated Drug Efflux and Inhibition
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition.
Experimental Workflow for Assessing BCRP Inhibitor Safety and Efficacy
Caption: Workflow for preclinical assessment of BCRP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of YHO-13177
Disclaimer: Specific disposal instructions for YHO-13177 are not publicly available. This document provides procedural guidance based on general best practices for the disposal of hazardous research chemicals and acrylonitrile (B1666552) derivatives. Researchers must consult their institution's Environmental Health & Safety (EHS) department and review the Safety Data Sheet (SDS) for this compound, if available, before proceeding with any disposal activities.
The following guidelines are intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals for the proper management and disposal of this compound.
I. General Disposal Protocol for Research Chemicals
When a specific disposal protocol for a chemical like this compound is not available, a systematic approach must be taken to ensure safety and regulatory compliance.
Step 1: Chemical Identification and Information Gathering The first critical step is to gather all possible information about the chemical. Since this compound is an acrylonitrile derivative, it should be handled with the understanding that it may share hazards with this class of compounds, which are often flammable and toxic.[1][2]
-
Internal Documentation: Review laboratory notebooks and inventory records for any information regarding the synthesis, purchase, and handling of this compound.
-
Safety Data Sheet (SDS): If an SDS is available from the supplier, it is the primary source of information for handling and disposal. Section 13 of the SDS will specifically address disposal considerations.[3] If the SDS for this compound is not available, review the SDS for similar acrylonitrile compounds to understand potential hazards and disposal requirements.
-
Consult Colleagues: Inquire with the principal investigator or the researcher who synthesized or procured the substance for any additional information.[3]
Step 2: Contact Environmental Health & Safety (EHS) Before proceeding with any disposal, contact your institution's EHS department. EHS is responsible for the hazardous waste management program and can provide specific guidance on the proper procedures for your location.[4][5] They will also arrange for the final collection and disposal of the chemical waste.
Step 3: Waste Characterization and Segregation Based on the available information, the waste must be characterized to determine its hazards (e.g., flammable, corrosive, reactive, toxic).
-
Segregation: Never mix different chemical wastes unless explicitly instructed by a validated procedure.[3][6] this compound waste should be collected separately. Halogenated and non-halogenated solvent wastes should also be kept in separate containers.[7][8]
-
Aqueous vs. Organic: Collect aqueous waste separately from organic solvent waste.[7]
Step 4: Proper Containerization and Labeling
-
Container Selection: Use a waste container that is in good condition, leak-proof, and chemically compatible with this compound.[6][9][10]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and list all known hazards.[3][9] Ensure the label includes the date when the waste was first added to the container.
Step 5: Storage and Accumulation
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills.[11][12]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[5][9][11]
II. Quantitative Data for Chemical Waste Disposal (Illustrative Examples)
The following table summarizes typical quantitative parameters that guide chemical waste disposal. These are generalized examples and must be confirmed with your institution's EHS guidelines and the chemical's SDS.
| Parameter | Guideline / Limit | Citation(s) |
| Aqueous Waste | ||
| pH Range for Sewer Disposal | 7.0 - 9.0 (for dilute, non-hazardous solutions only) | [11] |
| Heavy Metal Concentration | e.g., Barium < 2 mg/L, Cadmium < 0.5 mg/L | [10] |
| Solvent Waste | ||
| Flash Point | < 60°C (140°F) is considered ignitable waste and must not be drain disposed. | [13] |
| Solid Waste | ||
| Acutely Toxic (P-list) | Accumulation limit of 1 kg of solid waste. | [5] |
| Container Rinsate | ||
| Triple Rinsing | The first rinse of a container that held a hazardous chemical must be collected as hazardous waste. | [9][11] |
III. Experimental Protocol: Neutralization of a Chemical Waste Stream (Generalized Example)
This protocol describes a general procedure for neutralizing a simple acidic or basic aqueous waste stream as a final step in an experiment. This is a generalized example and may not be applicable to this compound waste without a thorough hazard assessment.
Objective: To adjust the pH of a dilute, non-hazardous aqueous waste stream to a neutral range (pH 7.0-9.0) for compliant sewer disposal.
Materials:
-
Aqueous waste solution
-
Dilute acid (e.g., 1M HCl) or dilute base (e.g., 1M NaOH) for neutralization
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
-
Secondary containment for the waste container
Procedure:
-
Place the container of aqueous waste in secondary containment within a chemical fume hood.
-
Add a stir bar to the waste container and place it on a stir plate. Begin gentle stirring.
-
Measure the initial pH of the waste solution using a pH strip or a calibrated pH meter.
-
Slowly add the neutralizing agent (dilute acid for basic waste, or dilute base for acidic waste) dropwise to the stirring waste solution.
-
Monitor the pH of the solution frequently during the addition of the neutralizing agent.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for sewer disposal as determined by your institution's EHS (typically between 7.0 and 9.0).[11]
-
Once the desired pH is reached, stop adding the neutralizing agent and allow the solution to stir for a few more minutes to ensure it is fully mixed.
-
Re-check the pH to confirm it is stable.
-
Record the final pH and the amount and type of neutralizing agent used in your laboratory notebook.
-
If compliant with all local regulations for sewer disposal, the neutralized solution can be poured down the drain with copious amounts of water.[11] Otherwise, it must be collected as hazardous waste.
IV. Visualized Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. osha.gov [osha.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Essential Safety and Handling Guidelines for YHO-13177
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of YHO-13177, a potent, orally active, and specific inhibitor of breast cancer resistance protein (BCRP) and ABCG2. Given that this compound is an acrylonitrile (B1666552) derivative, this guidance is based on the established safety protocols for handling this class of compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound. Acrylonitrile compounds are typically highly toxic, flammable, and carcinogenic.[1][2][3][4]
Personal Protective Equipment (PPE)
Standard laboratory procedures should be followed at all times. The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with nitrile or butyl rubber gloves.[5][6] Change gloves immediately if contaminated. | Prevents skin contact and absorption. Acrylonitrile can penetrate some types of gloves.[6] |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[3] | Protects against splashes, vapors, and dust. |
| Protective Clothing | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood or a glove box.[1][5] | Prevents inhalation of toxic and potentially carcinogenic vapors or aerosols.[1][7] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, specifically within a chemical fume hood or glove box to prevent the release of vapors into the work environment.[1][5]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources as acrylonitrile derivatives are often flammable.[2][4][8]
Safe Handling Practices:
-
Avoid all direct contact with the compound. Do not get in eyes, on skin, or on clothing.[4]
-
Do not breathe mist, vapors, or spray.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[4][8]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][8]
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][7]
-
Protect from direct sunlight.[4]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][6]
Disposal Plan
Waste Categorization:
-
All materials contaminated with this compound, including empty containers, disposable gloves, and absorbent materials, must be treated as hazardous waste.
Disposal Procedure:
-
Dispose of waste in designated, properly labeled, and sealed containers.
-
Waste material must be disposed of in accordance with local, state, and federal regulations.[9] Do not pour down the drain or mix with general waste.[9]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
